molecular formula C7H5ClN2O3 B155244 1-(6-Chloro-5-nitropyridin-3-yl)ethanone CAS No. 127356-40-5

1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Cat. No.: B155244
CAS No.: 127356-40-5
M. Wt: 200.58 g/mol
InChI Key: UZUVOPNXKQOJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H5ClN2O3 and its molecular weight is 200.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloro-5-nitropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(10(12)13)7(8)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVOPNXKQOJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563736
Record name 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127356-40-5
Record name 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(6-chloro-5-nitropyridin-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of 2-chloropyridine to yield the key intermediate, 1-(6-chloropyridin-3-yl)ethanone, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: Friedel-Crafts Acylation of 2-Chloropyridine. This step introduces the acetyl group at the 3-position of the pyridine ring to form 1-(6-chloropyridin-3-yl)ethanone. The reaction employs a Lewis acid catalyst, typically anhydrous aluminum chloride, to activate the acylating agent.

  • Step 2: Nitration of 1-(6-chloropyridin-3-yl)ethanone. The intermediate is then subjected to electrophilic aromatic substitution using a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 5-position of the pyridine ring.

Data Presentation

The following tables summarize the key reactants, reagents, and expected yields for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 1-(6-chloropyridin-3-yl)ethanone (Step 1)

Reagent/ReactantMolecular FormulaMolar Mass ( g/mol )MolesEquivalents
2-ChloropyridineC₅H₄ClN113.540.0501.0
Acetyl ChlorideC₂H₃ClO78.500.0551.1
Anhydrous Aluminum ChlorideAlCl₃133.340.0551.1
Methylene ChlorideCH₂Cl₂84.93--
Concentrated HClHCl36.46--
Saturated Sodium BicarbonateNaHCO₃84.01--
Anhydrous Magnesium SulfateMgSO₄120.37--

Table 2: Reagents and Conditions for the Synthesis of this compound (Step 2)

Reagent/ReactantMolecular FormulaMolar Mass ( g/mol )MolesEquivalents
1-(6-chloropyridin-3-yl)ethanoneC₇H₆ClNO155.58(Assumed from Step 1)1.0
Concentrated Nitric Acid (65%)HNO₃63.011.1(Typical)
Concentrated Sulfuric Acid (98%)H₂SO₄98.08-(Catalyst/Solvent)

Experimental Protocols

Step 1: Synthesis of 1-(6-chloropyridin-3-yl)ethanone

This procedure is adapted from a general Friedel-Crafts acylation protocol.[1]

  • Reaction Setup: In a 100-mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv.) and 15 mL of methylene chloride.

  • Reagent Addition: Cool the mixture to 0°C in an ice/water bath. Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv.) in 10 mL of methylene chloride and add it to the addition funnel. Add the acetyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes.

  • Acylation: Following the addition of acetyl chloride, add a solution of 2-chloropyridine (0.050 mol) in 10 mL of methylene chloride dropwise via the addition funnel. Control the rate of addition to prevent excessive boiling.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring. Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with 20 mL of methylene chloride.

  • Purification: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure is based on a general method for the nitration of aromatic compounds.[2]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equiv.) to a sufficient amount of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the 1-(6-chloropyridin-3-yl)ethanone obtained from Step 1 in concentrated sulfuric acid. Cool the solution in an ice bath to maintain a temperature below 10°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the acetylpyridine derivative over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration Start_1 2-Chloropyridine Reaction_1 Acylation (0°C to RT) Start_1->Reaction_1 Reagent_1 Acetyl Chloride / AlCl₃in Methylene Chloride Reagent_1->Reaction_1 Intermediate 1-(6-chloropyridin-3-yl)ethanone Reaction_1->Intermediate Reaction_2 Nitration (<10°C) Intermediate->Reaction_2 Intermediate Product Reagent_2 Conc. HNO₃ / Conc. H₂SO₄ Reagent_2->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Core Chemical Properties of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physicochemical properties, reactivity, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Core Chemical Properties

This compound, with the CAS number 127356-40-5, is a substituted nitropyridine derivative. Its chemical structure, featuring a pyridine ring substituted with a chloro, a nitro, and an acetyl group, imparts a unique combination of reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃[1][2]
Molecular Weight 200.58 g/mol [2][3]
CAS Number 127356-40-5[1][2][4][5][6]
Appearance Solid (predicted)General Knowledge
Melting Point Not available[3]
Boiling Point Not available[3]
Solubility Not available[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, its structure suggests that it can be synthesized through multi-step reaction pathways common in heterocyclic chemistry. The reactivity of this molecule is largely dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and acetyl groups, and the presence of a chloro substituent which can act as a leaving group in nucleophilic aromatic substitution reactions.

General Reactivity of Chloronitropyridines

The chemical behavior of this compound is influenced by the interplay of its functional groups. The pyridine ring is electron-deficient, and this is further amplified by the presence of the nitro group, making the ring susceptible to nucleophilic attack. The chlorine atom at the 6-position is a potential site for nucleophilic aromatic substitution, a common reaction for chloronitropyridines.

The kinetics of reactions between chloronitropyridines and various nucleophiles, such as amines and alkoxides, have been studied, generally following an addition-elimination mechanism. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the position of the substituents on the pyridine ring.

Potential Biological Activity

Specific biological studies on this compound are not widely reported. However, the broader class of nitropyridine derivatives has been investigated for a range of biological activities. Nitropyridines are known to be versatile precursors for the synthesis of various biologically active molecules with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.

The nitro group in such compounds can be a crucial pharmacophore or a synthetic handle for further functionalization. It is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The diverse biological activities of nitro compounds, in general, suggest that this molecule could be a valuable building block in drug discovery programs.

Experimental Considerations

Due to the limited availability of specific experimental protocols for this compound, researchers should refer to general methods for the synthesis and handling of related chloronitropyridine and acetophenone derivatives. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for the characterization and purity assessment of the compound.

Logical Relationships in Synthesis and Reactivity

The synthesis and subsequent reactions of this compound can be visualized as a series of logical steps. The following diagram illustrates a generalized workflow for its potential synthesis and further functionalization.

G General Synthetic and Reactivity Workflow cluster_synthesis Potential Synthesis cluster_reactivity Potential Reactivity Pyridine Derivative Pyridine Derivative Nitration Nitration Pyridine Derivative->Nitration HNO3/H2SO4 Chlorination Chlorination Nitration->Chlorination Cl2/FeCl3 or SO2Cl2 Acylation Acylation Chlorination->Acylation CH3COCl/AlCl3 Target_Compound This compound Acylation->Target_Compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Target_Compound->Nucleophilic_Substitution Nu- Reduction Reduction of Nitro Group Target_Compound->Reduction [H] Carbonyl_Chemistry Reactions of the Acetyl Group Target_Compound->Carbonyl_Chemistry Various Reagents Functionalized_Products Diverse Functionalized Derivatives Nucleophilic_Substitution->Functionalized_Products Reduction->Functionalized_Products Carbonyl_Chemistry->Functionalized_Products

References

An In-depth Technical Guide to 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: A Key Intermediate in Medicinal and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a substituted pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Its unique structural features, including a reactive chlorine atom and a nitro group, provide multiple avenues for chemical modification, making it a valuable intermediate for creating diverse molecular libraries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in chemical synthesis and biological assays. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 200.58 g/mol [1][2]
Molecular Formula C₇H₅ClN₂O₃[2]
CAS Number 127356-40-5[3][4]
Appearance Pale yellow to yellow crystalline powder[2]
Melting Point 88-92 °C[2]

Synthesis and Reactivity

General Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-chloro-5-acetylpyridine 2-Chloro-5-acetylpyridine Nitration Nitration (HNO₃, H₂SO₄) 2-chloro-5-acetylpyridine->Nitration Reactant Target_Compound This compound Nitration->Target_Compound Yields

Caption: A potential synthetic pathway to this compound.

The presence of both a chloro and a nitro group on the pyridine ring makes this compound a highly reactive intermediate. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions. This dual reactivity is key to its utility in combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The structural motif of this compound serves as a scaffold for the development of novel therapeutic agents and agrochemicals.

Kinase Inhibitors

Derivatives of nitropyridine have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. The general structure of this compound provides a framework that can be elaborated to design potent and selective kinase inhibitors. The ethanone group can be modified to interact with the hinge region of the kinase active site, while substitutions at the chloro and nitro positions can be tailored to achieve selectivity and improve pharmacokinetic properties.

Other Potential Therapeutic Areas

Beyond oncology, pyridine derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, antibacterial, and anti-inflammatory agents. The versatile chemistry of this compound allows for its incorporation into diverse molecular architectures to explore these and other therapeutic possibilities.

Agrochemicals

The pyridine ring is a common feature in many commercially successful herbicides and insecticides. The reactivity of this compound makes it an attractive starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles. For instance, it has been reported that 2,6-dichloro-3-nitropyridine, a related compound, possesses herbicidal properties.

Experimental Protocols

While specific experimental protocols for biological assays using this compound are not widely published, general protocols for evaluating the biological activity of related pyridine derivatives can be adapted.

General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Reagents Dispense Dispense Kinase, Substrate, and Compound Start->Dispense Initiate Add ATP to Start Reaction Dispense->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Detect Add Detection Reagent Incubate->Detect Measure Measure Signal Detect->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion

This compound is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical research. Its readily modifiable structure allows for the synthesis of a wide array of derivatives, making it an important tool for the discovery of novel bioactive molecules. Further research into the synthesis and biological evaluation of compounds derived from this scaffold is warranted to fully explore its potential in developing new drugs and crop protection agents.

References

An In-depth Technical Guide on the Spectral Data of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and plausible experimental protocols for its synthesis and characterization.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 127356-40-5

  • Molecular Formula: C₇H₅ClN₂O₃

  • Molecular Weight: 200.58 g/mol

Spectral Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted and may vary slightly from experimental values.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.95d (J ≈ 2.5 Hz)1HH-2 (Pyridyl)
~8.60d (J ≈ 2.5 Hz)1HH-4 (Pyridyl)
~2.70s3H-C(O)CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~194.0C =O (Ketone)
~152.0C -6 (Pyridyl)
~148.0C -2 (Pyridyl)
~141.0C -5 (Pyridyl)
~133.0C -3 (Pyridyl)
~125.0C -4 (Pyridyl)
~27.0-C(O)C H₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupDescription
3100 - 3000C-H stretchAromatic C-H
1700 - 1680C=O stretchAryl ketone
1600 - 1450C=C stretchAromatic ring
1550 - 1500N-O asymmetric stretchNitro group
1360 - 1330N-O symmetric stretchNitro group
800 - 600C-Cl stretchChloro group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonDescription
200/202[M]⁺ (C₇H₅³⁵ClN₂O₃)⁺ / [M+2]⁺ (C₇H₅³⁷ClN₂O₃)⁺Molecular ion peak and its isotope peak (approx. 3:1 ratio)
185/187[M - CH₃]⁺Loss of a methyl radical from the acetyl group
157/159[M - COCH₃]⁺Loss of the acetyl group
154[M - NO₂]⁺Loss of a nitro group
126[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment
43[CH₃CO]⁺Acetyl cation, likely to be a prominent peak

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

Disclaimer: This is a representative synthetic protocol based on established chemical principles. Appropriate safety precautions should be taken when performing this synthesis.

Reaction Scheme:

Synthesis_Workflow A 3-Acetylpyridine C 1-(5-Nitropyridin-3-yl)ethanone A->C Nitration B Nitrating Mixture (HNO₃/H₂SO₄) E This compound C->E Chlorination D Chlorinating Agent (e.g., PCl₅ or SOCl₂ with oxidation)

Caption: A plausible synthetic workflow for this compound.

Step 1: Nitration of 3-Acetylpyridine

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice-salt bath, add 3-acetylpyridine (10 g, 82.5 mmol) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (25 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice (500 g).

  • Neutralize the resulting solution with a saturated aqueous solution of sodium carbonate until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-(5-nitropyridin-3-yl)ethanone.

Step 2: Chlorination of 1-(5-Nitropyridin-3-yl)ethanone

  • A mixture of 1-(5-nitropyridin-3-yl)ethanone (5 g, 30.1 mmol) and phosphorus pentachloride (7.5 g, 36.1 mmol) is carefully heated at 120 °C for 3 hours.

  • Alternatively, the intermediate can be N-oxidized followed by treatment with a chlorinating agent like POCl₃.

  • After cooling, the reaction mixture is poured onto crushed ice and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Spectral Data Acquisition

Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve sample in deuterated solvent (e.g., CDCl₃) for NMR. D ¹H and ¹³C NMR Spectra (e.g., 500 MHz spectrometer) A->D B Prepare a KBr pellet or a thin film for IR spectroscopy. E IR Spectrum (FT-IR spectrometer) B->E C Dissolve a small amount in a volatile solvent for MS. F Mass Spectrum (EI or ESI source) C->F G Analyze chemical shifts, multiplicities, and coupling constants. D->G H Identify characteristic absorption bands. E->H I Determine molecular ion peak and fragmentation pattern. F->I

Caption: General workflow for the spectral analysis of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

  • Process the data using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy

  • Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).

  • Grind the mixture to a fine powder and press it into a thin pellet.

  • Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate.

  • Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (for EI) or liquid chromatography (for ESI).

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 40-400).

This guide provides a foundational understanding of the spectral properties and a plausible synthetic route for this compound, which should serve as a valuable resource for researchers in the field.

A Technical Guide to Determining the Solubility Parameters of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility Parameters

Solubility parameters provide a numerical estimation of the intermolecular interactions within a substance and are a powerful tool for predicting solubility and miscibility.[2]

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid.[3] It is a single-value parameter that is most effective for nonpolar and slightly polar systems.[2] Materials with similar Hildebrand values are likely to be miscible.[2]

Hansen Solubility Parameters (HSP)

For more complex molecules, such as pharmaceuticals, the Hildebrand parameter is often insufficient. Hansen solubility parameters divide the total Hildebrand value into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4]

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Accounts for the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by the equation: δ² = δD² + δP² + δH²[5]

Experimental Determination of Hansen Solubility Parameters

The most common method for experimentally determining the HSP of a solid is the solvent-probe method. This involves testing the solubility of the solute in a range of solvents with known HSP values.

Experimental Protocol: Solvent-Probe Method

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone.

Materials:

  • This compound (solute)

  • A selection of solvents with known HSP values (see Table 1)

  • Vials with caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Analytical balance

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Solvent Selection: Choose a range of at least 20-30 solvents with a wide distribution of HSP values.

  • Solubility Assessment:

    • For each solvent, prepare a series of vials with increasing concentrations of the solute. A common method is to add an excess of the solute to a known volume of the solvent.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The shake-flask method is a reliable approach for this step.[6][7]

    • After equilibration, visually inspect each vial. If undissolved solid remains, separate the saturated solution from the excess solid by filtration or centrifugation.[1]

  • Quantification:

    • Determine the concentration of the dissolved solute in the saturated solution using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.[7]

  • Data Classification:

    • Classify each solvent as a "good" solvent or a "poor" solvent based on a predetermined solubility threshold (e.g., > 1% w/v is good, < 1% w/v is poor).

  • HSP Calculation:

    • Input the HSP values of the solvents and their classification ("good" or "poor") into a specialized software program (e.g., HSPiP). The software calculates the HSP sphere for the solute. The center of this sphere represents the Hansen Solubility Parameters of the solute.

Data Presentation

The experimental data should be compiled into a structured table for analysis.

Table 1: Example Solvent List and Data for HSP Determination

SolventδD (MPa½)δP (MPa½)δH (MPa½)Solubility (g/100mL)Classification (Good/Poor)
n-Hexane14.90.00.0
Toluene18.01.42.0
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3
... (additional solvents)

Computational Prediction of Solubility Parameters

In the absence of experimental data, computational methods can provide useful estimations of solubility parameters.

Group Contribution Methods

Group contribution methods, such as those developed by Fedors or van Krevelen, estimate solubility parameters by summing the contributions of the individual functional groups within the molecule.

Table 2: Template for Group Contribution Calculation for this compound

Functional GroupContribution to δDContribution to δPContribution to δH
Pyridine ring
Chloro group
Nitro group
Ethanone group
Total

Note: Specific group contribution values would need to be sourced from literature or specialized software.

Visualizing Workflows and Concepts

Experimental Workflow for HSP Determination

HSP_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Solute This compound Mixing Mix Solute & Solvent (Excess Solute) Solute->Mixing Solvents Select Solvents (Table 1) Solvents->Mixing Equilibration Equilibrate (Shake-Flask) Mixing->Equilibration Separation Separate Solid/Liquid (Centrifuge/Filter) Equilibration->Separation Quantification Quantify Concentration (HPLC/UV-Vis) Separation->Quantification Classification Classify Solvents (Good/Poor) Quantification->Classification Calculation Calculate HSP (Software) Classification->Calculation HSP_Values HSP (δD, δP, δH) Calculation->HSP_Values

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Relationship between Hildebrand and Hansen Parameters

Solubility_Parameters Total_Hildebrand Total Hildebrand Parameter (δ) Dispersion Dispersion (δD) (van der Waals) Total_Hildebrand->Dispersion Decomposes into Polar Polar (δP) (Dipole Moment) Total_Hildebrand->Polar Hydrogen_Bonding Hydrogen Bonding (δH) Total_Hildebrand->Hydrogen_Bonding Equation δ² = δD² + δP² + δH² Dispersion->Equation Polar->Equation Hydrogen_Bonding->Equation

Caption: Conceptual relationship between Hildebrand and Hansen solubility parameters.

Conclusion

While direct solubility parameter data for this compound is not currently published, this guide provides the necessary theoretical framework and practical methodologies for its determination. By following the outlined experimental and computational procedures, researchers can obtain the critical solubility parameters needed to advance formulation development, predict compatibility with excipients, and optimize drug delivery systems. The application of these principles is fundamental to modern pharmaceutical sciences.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a substituted nitropyridine, a class of compounds recognized for their significant role as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] While direct studies on the mechanism of action of this specific molecule are not extensively documented in publicly available literature, its structural features—a pyridine ring substituted with a chloro group, a nitro group, and an ethanone moiety—suggest several plausible biological activities. This guide consolidates information on related nitropyridine derivatives to propose potential mechanisms of action and outlines a comprehensive experimental strategy to elucidate its biological function.

Introduction to Nitropyridines in Drug Discovery

Nitropyridines are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs.[2][3] The presence of a nitro group, being strongly electron-withdrawing, significantly influences the chemical reactivity of the pyridine core, making it amenable to various chemical transformations, particularly nucleophilic substitution reactions.[1] This reactivity is often exploited in the synthesis of diverse bioactive molecules, including anticancer, antiviral, and anti-neurodegenerative agents.[2][3]

The subject of this guide, this compound (CAS No. 127356-40-5), possesses the key reactive features of this class, suggesting its potential as a pharmacologically active agent or a key intermediate for the synthesis of such agents.

Structural Features and Potential Reactivity

The chemical structure of this compound features several key functional groups that likely dictate its biological activity:

  • Chloropyridine Core: The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common mechanism for covalent inhibitors that form a bond with nucleophilic residues (such as cysteine) in the active site of target proteins.[4]

  • Nitro Group: The electron-withdrawing nature of the nitro group further activates the pyridine ring for nucleophilic attack. Additionally, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that may exert cytotoxic effects.

  • Ethanone Group: The acetyl group provides a potential point for further chemical modification and may influence the molecule's binding affinity and pharmacokinetic properties.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally related nitropyridine derivatives, we can hypothesize several potential mechanisms of action for this compound.

Numerous nitropyridine derivatives have been identified as kinase inhibitors. For instance, derivatives of 2-chloro-3-nitropyridine have been synthesized and evaluated as potential inhibitors of kinases like p70S6Kβ.[3] A similar compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed as a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase by targeting a cysteine residue in the hinge region.[4]

Hypothesized Pathway: Covalent Kinase Inhibition

The chloro-nitropyridine scaffold of this compound may act as a "warhead" for targeted covalent inhibition of kinases. The mechanism would likely involve the nucleophilic attack by a cysteine residue in the kinase's active site on the electron-deficient carbon atom bearing the chlorine, leading to the irreversible inactivation of the enzyme.

G cluster_0 Cellular Environment Compound This compound Kinase Target Kinase (e.g., with active site Cysteine) Compound->Kinase Binding to active site Covalent_Complex Irreversible Covalent Complex Kinase->Covalent_Complex Nucleophilic attack by Cys Downstream Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream Phosphorylation Cascade Inhibition Inhibition of Signaling Covalent_Complex->Inhibition Inactivation Inhibition->Downstream

Caption: Hypothesized covalent inhibition of a target kinase.

Derivatives of 3-nitropyridine have been synthesized and shown to be potent urease inhibitors.[3] Urease is an important enzyme in certain pathogenic bacteria and is a target for the treatment of infections.

Nitropyridine-containing compounds have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[2][3] These activities could be due to various mechanisms, including DNA damage, inhibition of essential enzymes, or disruption of cellular metabolism. The genotoxic potential of some nitropyridines has been noted, which could contribute to their anticancer properties.[5]

Proposed Experimental Protocols for Mechanism of Action Studies

To investigate the potential mechanisms of action of this compound, a systematic experimental approach is required.

Workflow for Investigating Potential Kinase Inhibition

G Start Start: Compound Synthesis and Purification Screening Broad Kinase Panel Screening (e.g., 400+ kinases) Start->Screening Hit_ID Hit Identification (>50% inhibition at 10 µM) Screening->Hit_ID IC50 IC50 Determination for Top Hits Hit_ID->IC50 Covalent Covalent Binding Assay (e.g., Mass Spectrometry) IC50->Covalent Cellular Cell-Based Assays (Target engagement, downstream signaling) Covalent->Cellular Conclusion Elucidation of Kinase Inhibitor Mechanism Cellular->Conclusion

Caption: Experimental workflow for kinase inhibitor profiling.

  • Objective: To identify potential kinase targets.

  • Method: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot). The percentage of inhibition for each kinase is determined.

  • Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits."

  • Objective: To quantify the potency of the compound against the identified kinase hits.

  • Method: Dose-response curves are generated by incubating varying concentrations of the compound with the target kinase, ATP, and a suitable substrate. Kinase activity can be measured using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., Promega's ADP-Glo™).

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.

  • Objective: To determine if the inhibition is covalent and to identify the site of modification.

  • Method: The target kinase is incubated with the compound, and the resulting protein is analyzed by intact protein mass spectrometry (MS) to detect a mass shift corresponding to the addition of the compound. To identify the specific amino acid residue modified, the protein-compound complex is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem MS (MS/MS).

  • Data Analysis: The mass spectrum will show a new peak with an increased mass corresponding to the protein-inhibitor adduct. MS/MS analysis will pinpoint the modified peptide and, subsequently, the specific amino acid residue.

  • Objective: To confirm target engagement and downstream effects in a cellular context.

  • Method:

    • Target Engagement: Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound binds to the target kinase within cells.

    • Downstream Signaling: Western blotting can be used to measure the phosphorylation status of known substrates of the target kinase in cells treated with the compound.

    • Phenotypic Effects: Cell viability assays (e.g., MTT, CellTiter-Glo®) can determine the effect of the compound on cell proliferation, particularly in cell lines where the target kinase is a known driver of growth.

Quantitative Data for Structurally Related Compounds

Compound ClassTargetAssayActivity (IC50)Reference
3-Nitropyridylpiperazine derivativesJack Bean UreaseUrease Inhibition~2.0–2.3 µM[3]
5-Nitropyridin-2-yl derivativeChymotrypsinEnzyme Inhibition8.67 ± 0.1 µM[3]
5-Nitropyridin-2-yl derivativeUreaseEnzyme Inhibition29.21 ± 0.98 µM[3]
Nitropyridine-fused furoxanHIV-1 Integrase (Strand Transfer)Enzyme Inhibition190 ± 30 µM[3]
Nitropyridine-fused furoxanHIV-1 Integrase (3' Processing)Enzyme Inhibition60 ± 15 µM[3]
Nitropyridine-fused furoxanHIV-1 RNase HEnzyme Inhibition90 ± 20 µM[3]
2-amino-3-methylpyridine derivativeJAK2 KinaseKinase Inhibition8.5–12.2 µM[2]

Conclusion

This compound is a compound with significant potential for biological activity, stemming from its reactive chloronitropyridine core. Based on the established activities of structural analogs, the most promising potential mechanisms of action include covalent kinase inhibition and inhibition of other key enzymes such as urease. The experimental workflows outlined in this guide provide a robust framework for systematically investigating these hypotheses. Elucidating the precise mechanism of action will be crucial for any future development of this compound or its derivatives as therapeutic agents.

References

A Technical Review of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of nitro and chloro substituents, along with an ethanone moiety, as seen in 1-(6-chloro-5-nitropyridin-3-yl)ethanone, creates a molecule with significant potential for further chemical exploration and biological activity. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological evaluation, and the experimental methodologies employed in their characterization.

Synthesis of Nitropyridine Scaffolds

The synthesis of nitropyridine derivatives is a fundamental aspect of accessing compounds like this compound and its analogs. A common and direct method for introducing a nitro group onto a pyridine ring is through electrophilic nitration. However, the electron-deficient nature of the pyridine ring can make this reaction challenging, often requiring harsh conditions.

One established method involves the nitration of pyridine and its derivatives using a mixture of nitric acid and sulfuric acid. Another approach utilizes dinitrogen pentoxide in an organic solvent, which reacts with pyridine to form an N-nitropyridinium ion. Subsequent reaction with aqueous sodium bisulfite can lead to the formation of 3-nitropyridine derivatives.[1][2]

A notable synthesis of a complex analog, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, highlights a multi-step approach. This synthesis involves a Buchwald-Hartwig arylamination followed by a regioselective nucleophilic aromatic substitution, demonstrating a sophisticated strategy to build complex molecules around the nitropyridine core.[3]

Biological Activities of Analogs

While specific biological data for this compound is not extensively available in the public domain, the biological activities of its analogs and related nitropyridine derivatives provide valuable insights into their potential therapeutic applications. A significant area of investigation for these compounds is in the field of oncology, particularly as kinase inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several nitropyridine derivatives have been investigated for their ability to inhibit various kinases.

One well-documented analog, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , has been evaluated for its inhibitory activity against a panel of kinases. While it did not show the expected potency against its intended target, MPS1, it demonstrated significant activity against p70S6Kβ, a kinase involved in cell growth and proliferation.[3] This finding suggests that the 6-chloro-3-nitropyridine scaffold can be a valuable starting point for the development of selective kinase inhibitors.

Table 1: Kinase Inhibitory Activity of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [3]

KinaseIC50 (nM)
MPS1>10000
MAPKAPK2>10000
p70S6Kβ444

ATP concentration = 10 µM

The broader class of thieno[2,3-b]pyridine analogs has also been explored as inhibitors of eukaryotic elongation factor-2 kinase (eEF2-K), a key regulator of protein synthesis.[4] This highlights the versatility of the pyridine core in targeting different components of the cellular machinery.

Anticancer Activity

The antiproliferative effects of various heterocyclic compounds containing the pyridine moiety have been documented. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit cytotoxic effects against multiple cancer cell lines, with some compounds demonstrating potent inhibition of key cancer-related kinases like EGFR, Her2, VEGFR2, and CDK2.[5]

While not direct analogs, these studies underscore the potential of substituted pyridine scaffolds in the development of novel anticancer agents. The presence of electron-withdrawing groups like nitro and chloro on the pyridine ring can influence the molecule's electronic properties and its ability to interact with biological targets.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are summaries of key experimental procedures relevant to the synthesis and evaluation of this compound and its analogs.

Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[3]

This synthesis is a multi-step process that can be broadly outlined as follows:

  • Buchwald-Hartwig Amination: 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline is reacted with benzophenone imine in the presence of a palladium catalyst (Pd(OAc)2), a phosphine ligand (BINAP), and a base (t-BuONa) in toluene under microwave irradiation.

  • Imine Hydrolysis: The resulting imine is hydrolyzed using an aqueous solution of hydrochloric acid.

  • Nucleophilic Aromatic Substitution: The obtained 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is then reacted with 2,6-dichloro-3-nitropyridine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a solvent such as 1,4-dioxane at reflux to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Imine Hydrolysis cluster_step3 Step 3: Nucleophilic Aromatic Substitution A 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline C Pd(OAc)2, BINAP, t-BuONa Toluene, Microwave A->C B Benzophenone Imine B->C D Imine Intermediate C->D E HCl (aq) D->E F 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine E->F H DIEA, 1,4-Dioxane, Reflux F->H G 2,6-dichloro-3-nitropyridine G->H I N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl- 1H-pyrazol-4-yl)isoquinolin-3-amine H->I

Caption: Synthetic workflow for an analog of this compound.

Kinase Inhibition Assay[3]

The inhibitory activity of compounds against protein kinases is typically determined using in vitro assays. A common method is a radiometric assay or a fluorescence-based assay.

  • Assay Components: The assay mixture typically includes the purified kinase enzyme, a substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at various concentrations.

  • Incubation: The components are incubated together for a specific time at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of phosphorylation is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For fluorescence-based assays, changes in fluorescence intensity or polarization are measured.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Assay Plate: - Kinase - Substrate - ATP - Test Compound B Incubate at controlled temperature A->B C Stop Reaction B->C D Detect Phosphorylation (e.g., Radioactivity, Fluorescence) C->D E Data Analysis: Plot % Inhibition vs. [Compound] D->E F Determine IC50 Value E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathways

The identification of specific signaling pathways modulated by this compound and its analogs is an ongoing area of research. The observed kinase inhibitory activity of analogs suggests that these compounds could potentially interfere with signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is regulated by kinases like p70S6Kβ.

Signaling_Pathway cluster_pathway Potential PI3K/AKT/mTOR Pathway Modulation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6Kβ mTORC1->p70S6K eIF4B eIF4B mTORC1->eIF4B S6 S6 p70S6K->S6 Translation Protein Synthesis eIF4B->Translation S6->Translation Growth Cell Growth & Proliferation Translation->Growth Analog Nitropyridine Analog Analog->p70S6K Inhibition

Caption: Hypothesized modulation of the PI3K/AKT/mTOR pathway by a nitropyridine analog.

Conclusion

This compound and its analogs represent a promising class of compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While data on the core compound itself is limited, the synthesis and biological evaluation of its analogs provide a strong rationale for further investigation. The synthetic accessibility of the nitropyridine scaffold, coupled with the demonstrated biological activity of its derivatives, makes this an attractive area for medicinal chemists and drug development professionals. Future work should focus on the systematic synthesis and screening of a library of analogs to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activity.

References

Predictive Biological Activity of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the biological activity of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone based on available scientific literature for structurally related compounds. No direct experimental data for this specific molecule was found in the public domain as of the last search. Therefore, the information presented herein is for research and informational purposes only and should be validated by in vitro and in vivo studies.

Introduction

This compound is a small molecule belonging to the nitropyridine class of heterocyclic compounds. The pyridine ring is a "privileged structural motif" in drug design, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The presence of a chloro group, a nitro group, and an ethanone substituent on the pyridine core suggests that this compound could interact with various biological targets. This whitepaper aims to predict the potential biological activities of this compound, propose potential mechanisms of action, and provide a framework for its experimental evaluation.

Predicted Biological Activities and Potential Targets

Based on the biological activities of structurally similar pyridine and nitropyridine derivatives, this compound is predicted to exhibit the following activities:

  • Kinase Inhibition: Pyridine derivatives are widely recognized as kinase inhibitors.[3][4] Specifically, compounds with a 6-chloro-3-nitropyridine moiety have been investigated as potential irreversible kinase inhibitors.[5] The nitro group can act as an electrophilic "warhead," potentially forming covalent bonds with nucleophilic residues, such as cysteine, in the kinase active site.[5] Potential kinase targets could include Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), and p70S6Kβ.[1][2][4]

  • Anticancer Activity: By targeting kinases involved in cell proliferation and survival, such as EGFR and JAK2, this compound may exhibit cytotoxic effects on cancer cell lines.[1][2][3] Studies on other pyridine derivatives have shown activity against various cancer cell lines, including breast, liver, lung, and colon cancers.[3][4]

  • Antimicrobial Activity: The presence of chloro and nitro groups on aromatic rings has been associated with antimicrobial properties.[6][7] Therefore, this compound could potentially inhibit the growth of various bacterial and fungal strains.[6][8]

  • Enzyme Inhibition: Nitropyridine-containing compounds have been reported as inhibitors of enzymes like urease and chymotrypsin.[1][2]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a preliminary guide for predicting the potential potency of the target compound.

Compound ClassSpecific Compound ExampleTargetActivity (IC₅₀/MIC)Reference
Pyridine/Pyrimidine DerivativesCompound 8 (a pyridine derivative)EGFR (Wild Type)0.09 µM[3][4]
Pyridine/Pyrimidine DerivativesCompound 14 (a pyrimidine derivative)EGFR (T790M Mutant)0.07 µM[3][4]
Nitropyridine Derivatives5-nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1 μM[2]
Nitropyridine Derivatives5-nitropyridin-2-yl derivativeUrease29.21 ± 0.98 μM[2]
Nitropyridine-containing JAK2 inhibitorsNot specifiedJAK28.5–12.2 µM[1]

Proposed Signaling Pathways

Based on the predicted kinase inhibitory activity, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: Predicted inhibition of the EGFR signaling pathway.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK2->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression This compound This compound This compound->JAK2 Inhibition

Caption: Predicted inhibition of the JAK-STAT signaling pathway.

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, a systematic experimental workflow is proposed.

Experimental_Workflow A In Silico Screening (Docking, ADMET Prediction) B In Vitro Kinase Assays (e.g., EGFR, JAK2) A->B D Antimicrobial Assays (MIC Determination) A->D C Cell-Based Assays (Cytotoxicity, Apoptosis) B->C E Mechanism of Action Studies (Western Blot, etc.) C->E F In Vivo Studies (Xenograft Models) E->F

References

An In-depth Technical Guide to 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its unique arrangement of chloro, nitro, and acetyl functional groups on the pyridine core provides multiple reaction sites for molecular elaboration. This technical guide provides a comprehensive overview of the available information on this compound, including its physical and chemical properties, a plausible synthetic pathway based on established chemical principles, and a discussion of its potential applications in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates the existing knowledge and provides a framework for its synthesis and utilization.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in a vast array of bioactive molecules. The electronic properties and structural versatility of the pyridine ring make it an attractive template for the design of therapeutic agents targeting a wide range of diseases. The strategic placement of functional groups, such as halogens, nitro groups, and carbonyl moieties, can significantly influence the pharmacological profile of these compounds, affecting their target specificity, bioavailability, and metabolic stability.

This compound, with its distinct trifunctionalized pyridine ring, represents a valuable building block for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for certain nucleophilic substitution reactions, while the acetyl group offers a handle for a variety of chemical transformations. This guide aims to provide a detailed technical overview of this compound for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 127356-40-5[1]
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Synthesis and Experimental Protocols

While the original publication detailing the first synthesis of this compound could not be definitively identified through extensive literature and patent searches, a plausible and logical synthetic route can be proposed based on well-established principles of organic chemistry. The most likely approach involves the Friedel-Crafts acylation of a suitable chloro-nitropyridine precursor.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway commences with the commercially available 2-chloro-5-nitropyridine.

G cluster_0 Step 1: Friedel-Crafts Acylation 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine This compound This compound 2-Chloro-5-nitropyridine->this compound Acetyl chloride, AlCl₃ Acetyl_chloride Acetyl chloride / AlCl₃

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This section provides a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on standard procedures for similar reactions and should be adapted and optimized by qualified personnel.

Materials:

  • 2-Chloro-5-nitropyridine

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. Following the addition, the mixture is stirred for 15 minutes at 0 °C. A solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous dichloromethane is then added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, the mixture is cooled to 0 °C and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred vigorously for 30 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Applications

The trifunctionalized nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential applications in various fields.

Pharmaceutical Drug Development

The chloro, nitro, and acetyl groups on the pyridine ring can be selectively manipulated to introduce different pharmacophores.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of a wide array of substituents, which is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as amide bond formation, sulfonylation, or diazotization followed by substitution. The resulting amino-substituted pyridines are common motifs in many biologically active compounds.

  • Modification of the Acetyl Group: The acetyl group can undergo a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an enolate for aldol-type reactions. These modifications can be used to introduce linkers or other functional groups to interact with biological targets.

G A This compound B Nucleophilic Aromatic Substitution (at C6-Cl) A->B C Nitro Group Reduction (to -NH2) A->C D Acetyl Group Transformations A->D E Diverse Pharmaceutical Scaffolds B->E C->E D->E

Caption: Potential synthetic transformations of this compound.

Agrochemicals

Pyridine-based compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The synthetic versatility of this compound makes it a potential starting material for the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science

The electron-deficient nature of the pyridine ring in this compound, further enhanced by the nitro and chloro substituents, could make it a useful building block for the synthesis of novel organic electronic materials, such as charge-transporting materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While its historical discovery remains to be fully elucidated, its chemical structure suggests a range of possible synthetic transformations that can lead to a diverse array of functionalized molecules. The detailed, albeit hypothetical, synthetic protocol provided in this guide offers a practical starting point for its preparation in a laboratory setting. The potential applications of this compound in pharmaceutical and agrochemical research, as well as in materials science, underscore the importance of such versatile building blocks in advancing scientific innovation. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

In-Depth Technical Guide to the Safe Handling of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS No. 127356-40-5). The information compiled herein is intended to support laboratory best practices and ensure the safety of all personnel.

Chemical Identification and Physical Properties

PropertyValueSource
IUPAC Name This compoundAK Scientific, Inc. SDS
CAS Number 127356-40-5AK Scientific, Inc. SDS
Molecular Formula C₇H₅ClN₂O₃AK Scientific, Inc. SDS
Molecular Weight 200.58 g/mol AK Scientific, Inc. SDS
Appearance Not availableAK Scientific, Inc. SDS
Melting Point Not available for the specific compound. For the analog 2-Chloro-5-nitropyridine: 105-108 °C.AK Scientific, Inc. SDS, Jubilant Ingrevia Limited SDS
Boiling Point Not available for the specific compound. For the analog 2-Chloro-5-nitropyridine: 256.6 ± 20.0 °C at 760 mmHg.AK Scientific, Inc. SDS, Jubilant Ingrevia Limited SDS
Solubility Not availableAK Scientific, Inc. SDS

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

GHS Pictogram:

alt text

Toxicological Information

Toxicity MetricValueSpeciesRouteSource
LD50 (Acute Oral) 738.87 mg/kgRatOralJubilant Ingrevia Limited SDS (Predicted)
LC50 (Acute Inhalation) Not Available---
LD50 (Acute Dermal) Not Available---

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated.
Handling Procedures
  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or fumes.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the skin and eyes.

  • Containment and Cleaning Up: Sweep up the spilled material carefully to avoid generating dust. Place the material in a suitable, labeled container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

Detailed experimental protocols involving this chemical should be designed with a thorough understanding of its potential hazards. A comprehensive risk assessment should be conducted before any new procedure is initiated.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal receipt Receive Chemical verify Verify Integrity of Container receipt->verify log Log into Inventory verify->log storage Store in a Cool, Dry, Well-Ventilated Area log->storage prep Prepare Work Area in Fume Hood storage->prep ppe Don Appropriate PPE prep->ppe weigh Weigh Required Amount ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose

Caption: Workflow for safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) and your institution's safety officer for specific guidance.

An In-depth Technical Guide to 1-(6-Chloro-5-nitropyridin-3-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chloro group, a nitro group amenable to reduction, and a ketone for further derivatization, makes it a versatile precursor for a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for a common synthetic application.

Commercial Availability

A number of chemical suppliers offer this compound, typically on a research scale. When sourcing this compound, it is advisable to request a certificate of analysis to confirm purity and identity.

Table 1: Commercial Suppliers of this compound

SupplierLocationWebsite
JinYan Chemicals(ShangHai) Co.,Ltd.Shanghai, China[Not Available]
NovoChemy Ltd.[Not Available][Not Available]
Wuhan FengyaoTonghui Chemical Products Co., Ltd.Wuhan, China[Not Available]
Nanjing Meihao Pharmaceutical Technology Co., Ltd.Nanjing, China[Not Available]
BLDpharmShanghai, China--INVALID-LINK--
ChemicalBook[Not Available]--INVALID-LINK--

Physicochemical and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 127356-40-5ChemicalBook
Molecular Formula C₇H₅ClN₂O₃ChemicalBook
Molecular Weight 200.58 g/mol ChemicalBook
Appearance [Not specified, likely a solid]-
Melting Point [Not experimentally determined in sources]-
Boiling Point [Not experimentally determined in sources]-
¹H NMR (Predicted) [No publicly available experimental data]-
¹³C NMR (Predicted) [No publicly available experimental data]-

Synthetic Applications and Experimental Protocols

This compound is a valuable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl substituents at the 6-position of the pyridine ring. This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl compounds.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[1][2][3][4][5] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(6-phenyl-5-nitropyridin-3-yl)ethanone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling A This compound D Oxidative Addition A->D B Phenylboronic Acid G Transmetalation B->G C Pd(0) Catalyst C->D E Aryl-Pd(II)-Cl Complex D->E E->G F Base F->G activates H Aryl-Pd(II)-Aryl' Complex G->H I Reductive Elimination H->I I->C regenerates J 1-(6-Phenyl-5-nitropyridin-3-yl)ethanone I->J K Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Synthesis Protocol for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(6-chloro-5-nitropyridin-3-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2-chloropyridine to yield 1-(6-chloropyridin-3-yl)ethanone, followed by a regioselective nitration to afford the final product. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized in tables for clarity, and a visual representation of the synthetic workflow is provided using a Graphviz diagram.

Introduction

Pyridine derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, incorporates several key functional groups that make it a versatile precursor for further chemical modifications. The presence of the chloro, nitro, and acetyl groups offers multiple reaction sites for the construction of more complex molecules, particularly in the discovery of novel drug candidates. This protocol details a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below.

Synthesis_Workflow A 2-Chloropyridine B 1-(6-Chloropyridin-3-yl)ethanone A->B Acetyl Chloride, AlCl₃ Friedel-Crafts Acylation C This compound B->C HNO₃, H₂SO₄ Nitration

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)ethanone

This procedure describes the Friedel-Crafts acylation of 2-chloropyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.5511.35 g0.10
Acetyl chloride78.508.64 g (7.8 mL)0.11
Anhydrous Aluminum Chloride (AlCl₃)133.3414.67 g0.11
Dichloromethane (DCM), anhydrous-150 mL-
Ice-As needed-
1 M Hydrochloric acid (HCl)-100 mL-
Saturated sodium bicarbonate (NaHCO₃) solution-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension.

  • After the addition is complete, add 2-chloropyridine (11.35 g, 0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition of 2-chloropyridine, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(6-chloropyridin-3-yl)ethanone.

Expected Yield and Physical Properties:

CompoundAppearanceYield (%)Melting Point (°C)
1-(6-Chloropyridin-3-yl)ethanoneWhite to off-white solid65-7574-76
Step 2: Synthesis of this compound

This procedure describes the regioselective nitration of 1-(6-chloropyridin-3-yl)ethanone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(6-Chloropyridin-3-yl)ethanone155.587.78 g0.05
Concentrated Sulfuric Acid (H₂SO₄, 98%)-25 mL-
Fuming Nitric Acid (HNO₃, >90%)-5 mL-
Ice-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Ethyl acetate-150 mL-
Brine-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, carefully add 1-(6-chloropyridin-3-yl)ethanone (7.78 g, 0.05 mol) in portions to concentrated sulfuric acid (25 mL) while cooling in an ice bath.

  • Stir the mixture until all the solid has dissolved.

  • Cool the solution to 0-5 °C.

  • Slowly add fuming nitric acid (5 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol to yield pure this compound.

Expected Yield and Physical Properties:

CompoundAppearanceYield (%)Melting Point (°C)
This compoundPale yellow solid70-8098-100

Characterization Data

This compound

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm)9.05 (d, J=2.0 Hz, 1H), 8.65 (d, J=2.0 Hz, 1H), 2.70 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)194.5, 151.0, 148.5, 142.0, 131.5, 125.0, 27.0.
Mass Spec. (ESI) m/z201.0 [M+H]⁺, 203.0 [M+H+2]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The protocol is well-defined, with clear instructions for reagent handling, reaction conditions, and purification, making it suitable for implementation in a research or drug development setting. The characterization data provided will aid in the confirmation of the final product's identity and purity.

Application Notes and Protocols for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a functionalized heterocyclic compound with significant potential as a chemical intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and an acetyl group, offers multiple points for chemical modification. The electron-withdrawing nature of the nitro and acetyl groups strongly activates the pyridine ring, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry and drug discovery.

The primary application of this intermediate lies in the synthesis of substituted pyridine derivatives, which are core structures in many pharmaceutical agents. Notably, pyridine-based scaffolds are found in a wide range of drugs, including kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.[2][3][4][5][6][7]

Key Applications

  • Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting material for the synthesis of novel kinase inhibitors by introducing various amine-containing fragments through nucleophilic aromatic substitution.[4][7][8][9][10]

  • Development of PARP Inhibitors: PARP inhibitors represent a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA mutations. The core structures of several PARP inhibitors contain substituted aromatic rings that can be accessed from intermediates like this compound.[2][3][5][6][11]

  • Preparation of Novel Heterocyclic Systems: The acetyl group on the pyridine ring provides a handle for further chemical transformations, such as condensation and cyclization reactions, enabling the synthesis of more complex, fused heterocyclic systems with potential biological activities.

Data Presentation

Due to the limited availability of published quantitative data for reactions specifically involving this compound, the following table provides representative yields for nucleophilic aromatic substitution reactions on the analogous compound, 2-chloro-5-nitropyridine, with various amines. These values can serve as an estimate for the expected reactivity of the target compound.

Nucleophile (Amine)Product ClassTypical Yield (%)
Primary Aliphatic AmineN-Alkyl-5-nitropyridin-2-amine85 - 95
Secondary Aliphatic AmineN,N-Dialkyl-5-nitropyridin-2-amine90 - 98
Primary Aromatic AmineN-Aryl-5-nitropyridin-2-amine70 - 85
Secondary Aromatic AmineN-Aryl-N-alkyl-5-nitropyridin-2-amine65 - 80

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic chemistry. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a typical SNAr reaction to introduce an amino substituent at the 6-position of the pyridine ring.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1-(6-amino-5-nitropyridin-3-yl)ethanone derivative.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amino group, a common transformation to enable further functionalization.

Materials:

  • 1-(6-substituted-5-nitropyridin-3-yl)ethanone derivative

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a suspension of the 1-(6-substituted-5-nitropyridin-3-yl)ethanone derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 1-(5-amino-6-substituted-pyridin-3-yl)ethanone derivative.

Visualizations

Experimental Workflow for Synthesis and Screening of a Hypothetical Inhibitor

experimental_workflow start This compound reaction1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with piperazine) start->reaction1 intermediate1 1-(6-(Piperazin-1-yl)-5-nitropyridin-3-yl)ethanone reaction1->intermediate1 reaction2 Amide Coupling or Reductive Amination intermediate1->reaction2 intermediate2 Functionalized Piperazine Derivative reaction2->intermediate2 reaction3 Reduction of Nitro Group intermediate2->reaction3 intermediate3 Amino-pyridine Derivative reaction3->intermediate3 reaction4 Further Functionalization or Cyclization intermediate3->reaction4 final_compound Hypothetical Bioactive Compound (e.g., PARP Inhibitor) reaction4->final_compound screening Biological Screening (e.g., PARP inhibition assay) final_compound->screening data Data Analysis (IC50 determination) screening->data

Caption: Synthetic workflow for a hypothetical bioactive compound.

Signaling Pathway: PARP Inhibition in Cancer Therapy

parp_inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_DSB Double-Strand Break (DSB) (at replication fork) DNA_SSB->DNA_DSB if unrepaired BER Base Excision Repair (BER) PARP->BER recruits repair proteins PARP_Inhibited PARP Inhibition BER->DNA_SSB repairs HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis PARP_Inhibitor PARP Inhibitor (derived from intermediate) PARP_Inhibitor->PARP_Inhibited BER_Blocked BER Blocked PARP_Inhibited->BER_Blocked DSB_Accumulation DSB Accumulation BER_Blocked->DSB_Accumulation BRCA_Deficient BRCA Deficient Cells (Impaired HRR) Synthetic_Lethality Synthetic Lethality Synthetic_Lethality->Apoptosis DSB_AccumulationBRCA_Deficient DSB_AccumulationBRCA_Deficient DSB_AccumulationBRCA_Deficient->Synthetic_Lethality

Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality.

References

Application Notes and Protocols for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a versatile trifunctional building block with significant potential in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its chemical architecture, featuring a reactive ketone, an activated chloro substituent, and a reducible nitro group on a pyridine core, offers multiple avenues for synthetic transformations. This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of pyrazole derivatives, in nucleophilic aromatic substitution reactions, and in the construction of fused pyrazolopyridine systems, which are of interest in medicinal chemistry.

Introduction

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The strategic placement of reactive functional groups on this scaffold provides a powerful platform for the synthesis of complex molecules. This compound possesses three key reactive sites:

  • The Acetyl Group: The ketone functionality serves as a handle for condensation reactions, enabling the formation of carbon-nitrogen and carbon-carbon double bonds, and for the construction of various heterocyclic rings.

  • The Chloro Group: Positioned at the 6-position of the pyridine ring and activated by the adjacent electron-withdrawing nitro group, the chlorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • The Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization, or it can participate in intramolecular cyclization reactions.

This combination of reactive sites makes this compound an attractive starting material for the synthesis of a wide range of substituted pyridines and fused heterocyclic systems.

Application 1: Synthesis of Pyrazole Derivatives

The ketone functionality of this compound can be utilized in condensation reactions with hydrazines to construct pyrazole rings, a common scaffold in medicinal chemistry.

Protocol: Synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)-1-(phenylhydrazono)ethane and subsequent cyclization

This protocol describes a two-step synthesis of a substituted pyrazole. The first step is the formation of a phenylhydrazone, followed by an intramolecular cyclization.

Step 1: Synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)-1-(phenylhydrazono)ethane

  • To a solution of this compound (1.0 g, 4.66 mmol) in ethanol (20 mL), add phenylhydrazine (0.56 g, 5.13 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the phenylhydrazone.

Step 2: Cyclization to the Pyrazole

This is a hypothetical cyclization that may require optimization.

  • Suspend the phenylhydrazone from Step 1 (1.0 g) in a suitable high-boiling solvent such as dimethylformamide (DMF) or acetic acid (15 mL).

  • Heat the mixture to reflux (or a specific temperature, e.g., 120-150 °C) for 8-12 hours.

  • Monitor the cyclization by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical)
ParameterValue
Reactants
This compound1.0 g (4.66 mmol)
Phenylhydrazine0.56 g (5.13 mmol)
Product (Phenylhydrazone)
Yield85-95%
Purity (by HPLC)>95%
Final Product (Pyrazole)
Yield (after cyclization)60-75%
Purity (by HPLC)>98%

Reaction Pathway

G A This compound C Phenylhydrazone Intermediate A->C Condensation (Ethanol, Acetic Acid) B Phenylhydrazine B->C D Substituted Pyrazole C->D Intramolecular Cyclization (DMF, Heat)

Figure 1: Synthesis of a pyrazole derivative.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the chloro group by various nucleophiles.

Protocol: Synthesis of 1-(6-(Methylamino)-5-nitropyridin-3-yl)ethanone
  • Dissolve this compound (1.0 g, 4.66 mmol) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (20 mL).

  • Add a solution of methylamine (e.g., 40% in water or as a solution in THF/ethanol, 2-3 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equivalents).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical)
ParameterValue
Reactants
This compound1.0 g (4.66 mmol)
Methylamine (40% in H₂O)~1.0 mL (~9.32 mmol)
DIPEA1.2 mL (~6.99 mmol)
Product
Yield70-85%
Purity (by HPLC)>97%

Reaction Pathway

G A This compound C 1-(6-(Methylamino)-5-nitropyridin-3-yl)ethanone A->C SNAr Reaction (DMF, DIPEA) B Methylamine B->C

Figure 2: Nucleophilic aromatic substitution.

Application 3: Synthesis of Fused Pyrazolopyridines

By combining the reactivities of its functional groups, this compound can be used to construct more complex fused heterocyclic systems like pyrazolopyridines, which are prevalent in drug discovery programs.

Protocol: Hypothetical Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This multi-step protocol outlines a potential route to a pyrazolo[3,4-b]pyridine scaffold.

Step 1: Pyrazole Formation

  • React this compound with hydrazine hydrate in ethanol to form the corresponding pyrazole derivative, 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazole, following a similar procedure to Application 1.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using Pd/C and H₂ gas.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction accordingly. For SnCl₂, basify the mixture and extract the product. For catalytic hydrogenation, filter off the catalyst.

  • Purify the resulting amino-pyrazole intermediate.

Step 3: Intramolecular Cyclization

This step is hypothetical and the conditions would require optimization.

  • The amino-pyrazole from Step 2 can potentially undergo intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core. This cyclization might be promoted by heat or under acidic or basic conditions, leading to the displacement of the chloro group by the pyrazole NH.

Quantitative Data (Hypothetical Overall Yields)
StepProductTypical Yield Range
1Pyrazole derivative80-90%
2Amino-pyrazole derivative70-85%
3Pyrazolo[3,4-b]pyridine40-60%

Experimental Workflow

G A This compound B Pyrazole Formation (Hydrazine) A->B C 3-(6-Chloro-5-nitropyridin-3-yl)-1H-pyrazole B->C D Nitro Group Reduction (e.g., SnCl2) C->D E Amino-pyrazole Intermediate D->E F Intramolecular Cyclization (Heat/Catalyst) E->F G Pyrazolo[3,4-b]pyridine Derivative F->G

Figure 3: Workflow for pyrazolopyridine synthesis.

Conclusion

While direct literature precedents for the application of this compound are not widely available, its structural features strongly suggest its utility as a versatile building block in organic synthesis. The protocols and schemes presented here are based on well-established chemical principles and provide a roadmap for the exploration of this compound's synthetic potential. Researchers in drug discovery and materials science can leverage the reactivity of its ketone, chloro, and nitro groups to access a variety of novel heterocyclic structures.

Disclaimer: The experimental protocols and quantitative data provided in this document are hypothetical and intended for illustrative purposes. They are based on the expected reactivity of the functional groups present in this compound. Actual experimental conditions and results may vary and would require optimization.

Application Notes and Protocols: Scale-up Synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the drug development industry. This document provides a detailed protocol for a proposed scale-up synthesis of this compound, based on established chemical principles. The outlined procedure is designed to be robust and reproducible, with a focus on safety and product purity.

Proposed Synthetic Route:

The proposed synthesis involves the Friedel-Crafts acylation of 2-chloro-3-nitropyridine with acetic anhydride using a Lewis acid catalyst. This method is a common and generally scalable approach for the synthesis of aryl ketones.

Data Presentation:

The following table summarizes the key quantitative data for the proposed scale-up synthesis.

ParameterValue
Starting Material 2-Chloro-3-nitropyridine
Reagents Acetic Anhydride, Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Molar Ratio (Starting Material:Acetic Anhydride:AlCl₃) 1 : 1.5 : 2.0
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Proposed Scale 100 g of Starting Material
Expected Yield 75-85%
Purification Method Recrystallization

Experimental Protocol:

Materials:

  • 2-Chloro-3-nitropyridine (100 g, 0.63 mol)

  • Acetic Anhydride (89.5 mL, 0.945 mol)

  • Anhydrous Aluminum Chloride (168 g, 1.26 mol)

  • Dichloromethane (DCM) (1 L)

  • Hydrochloric Acid (HCl), 2M solution (500 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (500 mL)

  • Brine (500 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel. Ensure the setup is in a well-ventilated fume hood.

    • Charge the flask with anhydrous aluminum chloride (168 g) and dichloromethane (500 mL).

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Reagents:

    • In a separate beaker, prepare a solution of 2-chloro-3-nitropyridine (100 g) and acetic anhydride (89.5 mL) in dichloromethane (500 mL).

    • Slowly add this solution to the cooled AlCl₃ suspension via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 2M HCl (500 mL). Caution: This is an exothermic process and may release HCl gas.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (500 mL) and brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

  • Drying:

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.[1][2]

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[1][2][3]

  • Aluminum chloride is corrosive and reacts violently with water; handle with care in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.[1]

  • The quenching process is highly exothermic and should be performed slowly and with adequate cooling.

  • Avoid breathing dust and vapors.[1][2][3]

Visualizations:

Synthesis_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine This compound This compound 2-Chloro-3-nitropyridine->this compound 1. Acetic Anhydride, AlCl3 2. DCM, 0°C to rt

Caption: Reaction scheme for the synthesis of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Setup Reagent_Addition Reagent_Addition Setup->Reagent_Addition Reaction_Monitoring Reaction_Monitoring Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Concentration Concentration Washing->Concentration Recrystallization Recrystallization Concentration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final_Product Drying->Final_Product

References

1-(6-Chloro-5-nitropyridin-3-yl)ethanone in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. While the specific starting material 1-(6-Chloro-5-nitropyridin-3-yl)ethanone is not widely documented in the synthesis of kinase inhibitors, the structurally related 2,4-diaminopyrimidine scaffold is a well-established and highly successful core structure in the development of a wide range of potent and selective kinase inhibitors. [1][2][3]This scaffold serves as a versatile template for targeting various kinases involved in cancer and other diseases.

These notes will focus on a representative synthetic route starting from a readily available dichlorinated pyrimidine, a common strategy to access diverse 2,4-diaminopyrimidine derivatives. [1]The protocols and data presented are based on the synthesis of Focal Adhesion Kinase (FAK) inhibitors, demonstrating the utility of this chemical approach. [1]

General Synthetic Strategy

The core strategy for synthesizing 2,4-diaminopyrimidine-based kinase inhibitors from a dichloropyrimidine involves a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions of the pyrimidine ring. The higher reactivity of the C4 chlorine atom allows for a regioselective introduction of the first amine substituent, followed by the displacement of the C2 chlorine with a second amine. This stepwise approach enables the generation of a diverse library of compounds with distinct substitution patterns at the N2 and N4 positions.

G start 2,4-Dichloropyrimidine Derivative step1 First Nucleophilic Aromatic Substitution (SNAr) (Amine 1, Base) start->step1 intermediate 4-Amino-2-chloropyrimidine Intermediate step1->intermediate step2 Second Nucleophilic Aromatic Substitution (SNAr) (Amine 2, Base/Heat) intermediate->step2 product 2,4-Diaminopyrimidine Kinase Inhibitor step2->product

Caption: General workflow for the synthesis of 2,4-diaminopyrimidine kinase inhibitors.

Application in Focal Adhesion Kinase (FAK) Inhibitor Synthesis

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, making it an attractive target in oncology. [1]The following sections detail the synthesis and evaluation of a series of 2,4-diaminopyrimidine derivatives as FAK inhibitors, based on published research. [1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative synthesized 2,4-diaminopyrimidine derivatives against FAK and their anti-proliferative activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. [1]

Compound ID FAK IC50 (nM) [1] A549 IC50 (nM) [1] MDA-MB-231 IC50 (nM) [1]
A1 150 320 250
A5 80 180 150
A12 25 130 94
B2 120 280 210
B7 60 150 110

| TAE-226 | 5 | 450 | 380 |

TAE-226 is a known FAK inhibitor used as a reference compound. [1]

Experimental Protocols

The following protocols are adapted from the synthesis of diaminopyrimidine-based FAK inhibitors, starting from 2,4,5-trichloropyrimidine. [1]

Protocol 1: Synthesis of the 4-Amino-2,5-dichloropyrimidine Intermediate

This protocol describes the regioselective substitution at the C4 position of 2,4,5-trichloropyrimidine.

Materials:

  • 2,4,5-trichloropyrimidine

  • Substituted aniline (e.g., 2-(dimethylphosphoryl)aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in n-BuOH, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to afford the desired 4-amino-2,5-dichloropyrimidine intermediate.

Protocol 2: Synthesis of the Final 2,4-Diaminopyrimidine Product

This protocol details the second SNAr reaction at the C2 position to yield the final kinase inhibitor.

Materials:

  • 4-Amino-2,5-dichloropyrimidine intermediate (from Protocol 1)

  • Second substituted aniline (e.g., 4-aminobenzoic acid derivative)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Pentanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a suspension of the 4-amino-2,5-dichloropyrimidine intermediate (1.0 eq) in 2-pentanol, add the second substituted aniline (1.2 eq) and p-TsOH·H₂O (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of MeOH in DCM to yield the final 2,4-diaminopyrimidine kinase inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

FAK Signaling Pathway

FAK_Signaling cluster_cell Cell Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2,4-Diaminopyrimidine FAK Inhibitor Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of inhibition.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Start: 2,4,5-Trichloropyrimidine Step1 Protocol 1: SNAr with Amine 1 Start->Step1 Intermediate 4-Amino-2,5-dichloropyrimidine Step1->Intermediate Step2 Protocol 2: SNAr with Amine 2 Intermediate->Step2 Product Final 2,4-Diaminopyrimidine Compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay FAK_Assay FAK Enzyme Assay (IC50 Determination) BioAssay->FAK_Assay Cell_Assay Cell Proliferation Assay (A549, MDA-MB-231) BioAssay->Cell_Assay

Caption: Workflow for the synthesis and biological evaluation of FAK inhibitors.

References

Application Notes and Protocols for Regioselective Reactions of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for regioselective reactions involving 1-(6-chloro-5-nitropyridin-3-yl)ethanone, a versatile building block in medicinal chemistry and drug discovery. The presence of a chloro, a nitro, and an acetyl group on the pyridine ring allows for a variety of chemical transformations, making it an important intermediate for the synthesis of novel heterocyclic compounds.

Introduction

This compound is a highly functionalized pyridine derivative. The electron-withdrawing nature of the nitro and chloro groups activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, primarily at the C6 position. The acetyl group at the C3 position provides a handle for further synthetic modifications, including the formation of fused heterocyclic systems. This document outlines protocols for two key regioselective transformations: nucleophilic aromatic substitution with amines and the synthesis of a pyrazolo[4,3-b]pyridine derivative through reaction with hydrazine.

Regioselective Nucleophilic Aromatic Substitution

The chlorine atom at the C6 position of this compound is susceptible to displacement by various nucleophiles. This section details the regioselective substitution with a primary amine.

Application Note 1: Synthesis of 1-(6-Amino-5-nitropyridin-3-yl)ethanone

This protocol describes the regioselective substitution of the C6-chloro group with an amino group. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient C6 position, leading to the displacement of the chloride ion. The nitro group at the C5 position plays a crucial role in activating the ring towards this substitution.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or methanol, add an excess of ammonia solution (5-10 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 1-(6-amino-5-nitropyridin-3-yl)ethanone.

Data Presentation:

ReactantNucleophileProductSolventTemperatureReaction TimeYield (%)
This compoundAmmonia1-(6-Amino-5-nitropyridin-3-yl)ethanoneMethanolReflux4-8 h85-95

Note: The provided yield is an estimated value based on similar reactions reported in the literature.

Visualization of Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in Methanol B Add excess Ammonia solution A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Solvent Evaporation E->F G Purification (Recrystallization/Chromatography) F->G H Obtain pure 1-(6-Amino-5-nitropyridin-3-yl)ethanone G->H

Caption: Workflow for the synthesis of 1-(6-Amino-5-nitropyridin-3-yl)ethanone.

Regioselective Synthesis of Fused Heterocycles

The presence of the acetyl group allows for cyclization reactions to form fused heterocyclic systems. This section describes the synthesis of a pyrazolo[4,3-b]pyridine derivative.

Application Note 2: Synthesis of 3-Methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine

This protocol details a two-step, one-pot synthesis of a pyrazolo[4,3-b]pyridine derivative. The reaction proceeds through an initial regioselective nucleophilic aromatic substitution of the C6-chloro group with hydrazine, followed by an intramolecular cyclization of the resulting hydrazone.

Reaction Pathway:

The reaction is believed to proceed through two main steps:

  • Nucleophilic Aromatic Substitution: Hydrazine hydrate attacks the C6 position of the pyridine ring, displacing the chloride ion to form a hydrazinyl intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the carbonyl carbon of the acetyl group, leading to a cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine.

Data Presentation:

ReactantReagentProductSolventTemperatureReaction TimeYield (%)
This compoundHydrazine Hydrate3-Methyl-6-nitro-1H-pyrazolo[4,3-b]pyridineEthanolReflux2-6 h80-90

Note: The provided yield is an estimated value based on similar reactions reported in the literature.

Visualization of Signaling Pathway:

G Start This compound Intermediate1 Hydrazine Adduct (SNAr) Start->Intermediate1 Hydrazine Hydrate Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Elimination of HCl Product 3-Methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine Intermediate2->Product Intramolecular Cyclization & Dehydration

Caption: Proposed reaction pathway for the synthesis of 3-Methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine.

Conclusion

The protocols outlined in these application notes demonstrate the utility of this compound as a versatile starting material for the regioselective synthesis of substituted pyridines and fused pyrazolopyridine systems. These methodologies provide a foundation for the development of novel compounds with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue ID Problem Potential Causes Recommended Solutions
SR-001 Low or No Yield of the Desired Product - Incomplete reaction. - Sub-optimal reaction temperature. - Deactivated starting material. - Ineffective catalyst.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; Friedel-Crafts acylations may require heating. - Ensure the purity of the starting 2-chloro-5-nitropyridine. - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃).
SR-002 Formation of Multiple Products (Isomers) - Friedel-Crafts acylation at an undesired position on the pyridine ring. - Polysubstitution, where more than one acyl group is added.- The nitro and chloro groups are deactivating, directing the acylation to the C-3 position. However, incorrect reaction conditions can lead to isomers. Ensure precise temperature control. - Use a stoichiometric amount of the acylating agent to minimize polysubstitution.[1]
SR-003 Presence of Unreacted Starting Material - Insufficient amount of acylating agent or catalyst. - Reaction time is too short. - The pyridine ring is strongly deactivated by the nitro and chloro groups, hindering the reaction.- Use a slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride). - Increase the reaction time and monitor for completion. - A stronger Lewis acid or higher temperatures might be necessary, but this should be approached with caution to avoid degradation.
SR-004 Product Degradation or Tar Formation - Excessively high reaction temperatures. - The presence of moisture, which can lead to side reactions with the Lewis acid catalyst. - The acylium ion can undergo rearrangement, leading to unexpected products.- Maintain strict temperature control throughout the reaction. - Ensure all glassware is oven-dried and reagents are anhydrous. - While less common with acetyl groups, consider the possibility of rearrangement if unexpected byproducts are observed.
SR-005 Difficulties in Product Purification - The product may form a stable complex with the Lewis acid catalyst.[1] - Similar polarity of the product and byproducts.- During workup, quenching with ice-cold dilute acid can break the product-catalyst complex. - Employ column chromatography with a carefully selected solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key side reactions?

The most probable synthetic route is the Friedel-Crafts acylation of 2-chloro-5-nitropyridine with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Potential Side Reactions Include:

  • Isomer Formation: While the electron-withdrawing nitro and chloro groups direct acylation to the C-3 position, harsh reaction conditions could potentially lead to acylation at other positions.

  • Polysubstitution: The introduction of more than one acetyl group onto the pyridine ring, although the deactivating nature of the ring makes this less likely.

  • Hydrolysis of the Chloro Group: If water is present, the chloro group on the pyridine ring can be susceptible to hydrolysis, especially under harsh conditions, leading to the corresponding hydroxypyridine derivative.

  • Reaction with the Nitro Group: Under certain reductive conditions, which are generally not present during Friedel-Crafts acylation, the nitro group could be reduced.

Q2: How can I minimize the formation of byproducts during the nitration of the pyridine precursor?

The nitration of pyridine rings can be challenging and often results in low yields and the formation of multiple isomers.[2] To improve selectivity:

  • Use Milder Nitrating Agents: Instead of harsh nitrating mixtures like nitric acid/sulfuric acid, consider using milder reagents.

  • Control the Temperature: Perform the nitration at low temperatures to enhance selectivity.

  • Alternative Routes: Sometimes, it is more efficient to introduce the nitro group before other functionalities or to use a starting material that already contains the nitro group in the desired position.[3]

Q3: What are the best practices for handling the Lewis acid catalyst in this synthesis?

Lewis acids like AlCl₃ are highly moisture-sensitive.

  • Use Anhydrous Conditions: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Catalyst: Use a fresh, unopened container of the Lewis acid or ensure it has been stored properly in a desiccator.

  • Stoichiometric Amounts: For Friedel-Crafts acylation, a stoichiometric amount or even a slight excess of the Lewis acid is often required because the product ketone can form a complex with it.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety measures are crucial:

  • Handle Reagents with Care: Acetyl chloride is corrosive and lachrymatory. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of the reaction mixture, especially with water or acid, can be highly exothermic. Perform this step slowly and in an ice bath.

  • Solvent Safety: Use appropriate solvents and be aware of their flammability and toxicity.

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of 2-Chloro-5-nitropyridine

This is a generalized protocol and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride, slowly add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same dry solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Target_Product This compound 2-Chloro-5-nitropyridine->Target_Product Acetyl Chloride, AlCl3 Isomer Isomeric Product 2-Chloro-5-nitropyridine->Isomer Incorrect Position Acylation Polysubstituted Polysubstituted Product 2-Chloro-5-nitropyridine->Polysubstituted Excess Acylating Agent Hydrolysis Hydrolysis Product 2-Chloro-5-nitropyridine->Hydrolysis Presence of Water

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Check_Catalyst Assess Catalyst Activity Check_Conditions->Check_Catalyst Optimal Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Sub-optimal Use_Fresh_Catalyst Use Fresh/Anhydrous Catalyst Check_Catalyst->Use_Fresh_Catalyst Inactive Analyze_Byproducts Analyze Byproducts (TLC, HPLC, NMR) Check_Catalyst->Analyze_Byproducts Active Purify_SM->Check_Conditions Optimize_Temp->Check_Catalyst Use_Fresh_Catalyst->Analyze_Byproducts End Improved Synthesis Analyze_Byproducts->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting purification of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography purification of this compound.

Question: Why is my purified product showing significant peak tailing in the chromatogram?

Answer:

Peak tailing is a common issue when purifying pyridine-containing compounds on standard silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[1]

Troubleshooting Steps:

Strategy Description Typical Implementation
Mobile Phase Modifier Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica gel.[2]Add 0.1-1% triethylamine or pyridine to the mobile phase.
Neutralized Silica Gel Use silica gel that has been pre-treated with a base to reduce the acidity of the stationary phase.[1]Prepare a slurry of silica gel in the mobile phase containing triethylamine, then pack the column.
Alternative Stationary Phase Consider using a less acidic stationary phase.Neutral or basic alumina can be a suitable alternative to silica gel for basic compounds.

Question: I am experiencing low recovery of my compound after column chromatography. What are the possible causes and solutions?

Answer:

Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase or decomposition of the compound on the column.[1]

Troubleshooting Steps:

Potential Cause Solution
Irreversible Adsorption The compound may be too polar and binding too strongly to the silica gel.
Decomposition on Column The compound may be unstable on the acidic silica gel.[1]
Co-elution with Impurities The desired compound may be eluting with impurities, leading to loss during fraction cutting.
Sample Loading Issues Improper loading can lead to band broadening and poor separation, resulting in mixed fractions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel?

A1: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Given the presence of the polar nitro and ketone groups, a good initial trial would be a gradient of ethyl acetate in hexanes, for example, starting from 10% ethyl acetate and gradually increasing the polarity.

Q2: My compound is not eluting from the column, even with a high percentage of polar solvent. What should I do?

A2: If your compound is not eluting, it is likely too polar for the chosen solvent system or is strongly interacting with the stationary phase. You can try switching to a more polar mobile phase, such as dichloromethane/methanol. If this is still ineffective, consider using reversed-phase chromatography with a C18 column and a mobile phase of water and acetonitrile or methanol.

Q3: The separation between my product and a closely related impurity is very poor. How can I improve the resolution?

A3: To improve separation, you can try the following:

  • Optimize the solvent system: Systematically test different solvent combinations. Sometimes a small change in the solvent mixture can significantly impact selectivity.

  • Use a longer column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

  • Reduce the particle size of the stationary phase: Using a smaller particle size silica gel can increase column efficiency.

  • Decrease the flow rate: A slower flow rate can allow for better equilibration between the mobile and stationary phases, leading to improved resolution.

Q4: Can I use an automated flash chromatography system for this purification?

A4: Yes, an automated flash chromatography system is well-suited for this type of purification. These systems allow for precise gradient control and have UV detectors that can help in identifying and collecting the desired fractions, especially if the compound is UV active, which this compound is expected to be due to its aromatic and nitro groups.

Experimental Protocols

Representative Protocol for Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. If solubility is low, consider dry loading by adsorbing the compound onto a small amount of silica gel.[3]

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.[3]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow start Start Purification issue Problem Encountered? start->issue peak_tailing Peak Tailing issue->peak_tailing Yes low_recovery Low Recovery issue->low_recovery Yes poor_separation Poor Separation issue->poor_separation Yes no_elution No Elution issue->no_elution Yes end Successful Purification issue->end No solution_tailing Add Base to Eluent Use Neutralized Silica Change Stationary Phase peak_tailing->solution_tailing solution_recovery Increase Eluent Polarity Check Compound Stability Dry Loading low_recovery->solution_recovery solution_separation Optimize Solvents Longer Column Slower Flow Rate poor_separation->solution_separation solution_elution Switch to More Polar Solvent Consider Reversed-Phase no_elution->solution_elution solution_tailing->end solution_recovery->end solution_separation->end solution_elution->end ExperimentalWorkflow prep 1. Sample Preparation (Dissolve or Dry Load) pack 2. Column Packing (Slurry Method) prep->pack load 3. Sample Loading pack->load elute 4. Elution (Gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. TLC Analysis collect->analyze analyze->elute Continue elution combine 7. Combine Pure Fractions analyze->combine Fractions are pure evaporate 8. Solvent Evaporation combine->evaporate product Pure Product evaporate->product

References

Stability issues and degradation of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] For optimal preservation of its integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as darkening or the appearance of a yellowish tint, can be an indicator of degradation. This may be caused by exposure to light, elevated temperatures, or incompatible substances. It is crucial to re-analyze the purity of the sample using appropriate analytical techniques like HPLC or LC-MS before proceeding with experiments.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, similar chlorinated nitroaromatic compounds can undergo degradation through several mechanisms. A primary pathway could involve the reduction of the nitro group to a hydroxylamino or amino group, especially in the presence of reducing agents or certain biological systems.[3] Another potential degradation route is the hydrolysis of the chloro group, although this is generally less facile on a pyridine ring compared to other aromatic systems.

Q4: Which solvents are recommended for dissolving this compound? Are there any I should avoid?

A4: Common organic solvents such as Dimethylformamide (DMF) and Toluene are suitable for dissolving this compound.[4] It is advisable to avoid highly protic or reactive solvents if the long-term stability of the solution is required. When preparing solutions for storage, using anhydrous solvents and storing under an inert atmosphere can minimize degradation.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, consider the following troubleshooting steps:

  • Verify Compound Purity: The purity of your starting material is critical. Impurities can arise from synthesis or degradation during storage.

    • Recommended Action: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results with the certificate of analysis provided by the supplier.

  • Assess Solution Stability: The compound may be degrading in your experimental solvent or under your reaction conditions.

    • Recommended Action: Prepare a fresh solution and analyze its purity over time under the experimental conditions (temperature, light exposure) to assess its stability.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)

The presence of new peaks in your analytical chromatogram suggests the formation of impurities or degradation products.

  • Identify Potential Degradants: Consider the potential degradation pathways, such as the reduction of the nitro group.

    • Recommended Action: Attempt to identify the structure of the new peaks using mass spectrometry. A common degradation product could be the corresponding amino- or hydroxylamino-pyridine derivative.

  • Review Experimental Protocol: Certain reagents or conditions in your experiment may be causing the degradation.

    • Recommended Action: Evaluate the compatibility of all reagents and conditions with the compound. For instance, if your protocol involves a reduction step, ensure it is selective and does not affect the nitro group if it is not the intended target.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Incompatibilities

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term)Minimizes thermal degradation.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation.[2]
Light Store in the dark (amber vials)Prevents light-induced degradation.
Container Tightly sealedPrevents exposure to moisture and air.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesThese can catalyze decomposition reactions.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas to determine the purity percentage. The main peak should correspond to this compound. Any additional peaks represent impurities or degradation products.

Visualizations

DegradationPathways This compound This compound Reduced Intermediate Reduced Intermediate This compound->Reduced Intermediate Nitro Group Reduction (e.g., reducing agents, light) Further Degradation Products Further Degradation Products Reduced Intermediate->Further Degradation Products Further Reactions

Caption: Potential degradation pathway of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results or Unexpected Analytical Peaks check_purity 1. Check Purity of Starting Material (HPLC, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_new_batch Action: Use a new, high-purity batch. is_pure->use_new_batch No check_solution_stability 2. Evaluate Compound Stability in Solution is_pure->check_solution_stability Yes problem_solved Problem Resolved use_new_batch->problem_solved is_stable Is the compound stable under experimental conditions? check_solution_stability->is_stable modify_conditions Action: Modify experimental conditions (e.g., fresh solutions, lower temp, protect from light). is_stable->modify_conditions No review_protocol 3. Review Experimental Protocol for Incompatibilities is_stable->review_protocol Yes modify_conditions->problem_solved review_protocol->problem_solved

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Production of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the most common synthetic route for this compound? The most probable and widely used method is the Friedel-Crafts acylation of 2-chloro-3-nitropyridine using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Why is my Friedel-Crafts acylation reaction failing or giving a low yield? Low yields can be attributed to several factors, including the deactivating effect of the nitro and chloro groups on the pyridine ring, moisture inactivating the Lewis acid catalyst, or using a substoichiometric amount of the catalyst.[1] The product ketone can form a stable complex with the catalyst, necessitating a stoichiometric amount.[1][2]
What are the primary safety concerns when scaling up this synthesis? The reaction is typically exothermic and involves corrosive and moisture-sensitive reagents like aluminum chloride and acetyl chloride. Proper temperature control and handling under anhydrous conditions are crucial. The work-up procedure often involves quenching with ice and acid, which is also highly exothermic and requires careful execution.
Can I use a different Lewis acid other than aluminum chloride? While aluminum chloride is common, other Lewis acids like ferric chloride (FeCl₃) can also be used.[1] The choice of catalyst may influence reaction efficiency and should be optimized for your specific conditions.
How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable methods for monitoring the consumption of the starting material (2-chloro-3-nitropyridine) and the formation of the desired product.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Step
Deactivated Substrate The electron-withdrawing nitro and chloro groups make the pyridine ring less reactive towards electrophilic substitution.[1] Increase reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid.
Inactive Catalyst Aluminum chloride is highly sensitive to moisture.[1] Ensure all glassware is oven-dried, and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid.
Insufficient Catalyst The ketone product forms a complex with the Lewis acid, effectively sequestering it.[1][2] Use at least a stoichiometric equivalent of the Lewis acid relative to the limiting reagent.
Low Reaction Temperature The activation energy for the reaction might not be reached. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products
Potential Cause Troubleshooting Step
Isomer Formation Acylation might occur at different positions on the pyridine ring, although the directing effects of the existing substituents make the 3-position the most likely. Confirm the structure of the major product and byproducts using analytical techniques like NMR. Optimize reaction temperature and the rate of addition of reagents to improve selectivity.
Polysubstitution While less common in acylation due to the deactivating nature of the introduced acyl group, it can occur with highly activated substrates.[3] Given the deactivated nature of the starting material, this is less likely but can be minimized by using a 1:1 stoichiometry of reactants and avoiding prolonged reaction times.
Solvent Acylation If the reaction solvent is aromatic (e.g., nitrobenzene), it can compete with the substrate for acylation.[3] Use a non-reactive solvent like dichloromethane or dichloroethane.
Difficult Product Isolation
Potential Cause Troubleshooting Step
Emulsion during Work-up Incomplete quenching of the aluminum chloride-ketone complex can lead to the formation of aluminum hydroxides, causing emulsions.[3] Quench the reaction by slowly adding the reaction mixture to a well-stirred mixture of crushed ice and concentrated hydrochloric acid.[3][4]
Product Contamination The crude product may contain unreacted starting materials or side products. Purify the product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Following this, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

experimental_workflow setup Reaction Setup (AlCl3, DCM, N2 atm) addition Reagent Addition (0-5 °C) 1. Acetyl Chloride 2. 2-Chloro-3-nitropyridine setup->addition reaction Reaction (RT to Reflux) addition->reaction workup Work-up (Ice/HCl Quench) reaction->workup extraction Extraction (DCM) workup->extraction washing Washing (H2O, NaHCO3, Brine) extraction->washing purification Drying & Concentration washing->purification product Purified Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the Lewis Acid (AlCl3) active and in stoichiometric amount? start->check_catalyst check_conditions Are reaction temperature and time optimized for a deactivated substrate? check_catalyst->check_conditions Yes fix_catalyst Use fresh, anhydrous AlCl3 in at least a 1:1 molar ratio. check_catalyst->fix_catalyst No check_reagents Are all reagents and solvents anhydrous? check_conditions->check_reagents Yes fix_conditions Increase temperature and/ or prolong reaction time. check_conditions->fix_conditions No success Improved Yield check_reagents->success Yes fix_reagents Thoroughly dry all glassware and use anhydrous solvents. check_reagents->fix_reagents No fix_catalyst->start fix_conditions->start fix_reagents->start

Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation.

References

Overcoming poor solubility of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone in experimental assays.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Aqueous Assay Buffer

Question: I am observing precipitation of this compound when I dilute my stock solution into the aqueous buffer for my assay. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. This typically occurs when the concentration of the organic solvent from the stock solution is not high enough to maintain the solubility of the compound in the final assay volume. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

Initial Steps:

  • Decrease the Final Concentration: The simplest first step is to test a lower final concentration of the compound in your assay. It's possible that your current concentration exceeds the solubility limit in the final assay buffer.

  • Increase the Percentage of Co-solvent: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume can help maintain solubility. However, be mindful of the solvent tolerance of your biological system, as high concentrations of organic solvents can be cytotoxic or interfere with assay components.

Advanced Strategies:

If the initial steps are unsuccessful or not feasible for your experimental setup, a systematic approach to identify a suitable solubilization method is recommended. This involves screening a variety of excipients known to enhance the solubility of poorly soluble compounds.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol outlines a tiered approach to test the solubility of this compound in various solvents and with different solubilizing agents.

Objective: To identify a suitable solvent system or formulation that allows for the desired final concentration of the compound in the aqueous assay buffer without precipitation.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

  • Solubilizing agents:

    • Surfactants (e.g., Tween® 80, Cremophor® EL)[3]

    • Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD)[3][6]

    • Co-solvents (e.g., PEG 400, Propylene Glycol)[3][7]

  • Aqueous buffer (relevant to your assay)

  • Vials, vortex mixer, and a method for visual or instrumental assessment of solubility (e.g., nephelometer, microscope).

Methodology:

  • Tier 1: Single Solvent Solubility Assessment

    • Prepare saturated solutions of this compound in a range of common organic solvents.

    • Equilibrate the solutions (e.g., by shaking for 24-48 hours at a controlled temperature).

    • Centrifuge the samples to pellet any undissolved solid.

    • Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Record the results in a table similar to Table 1.

  • Tier 2: Co-solvent System Screening

    • Based on the results from Tier 1, select the best organic solvent.

    • Prepare a high-concentration stock solution of the compound in the chosen solvent.

    • Serially dilute the stock solution into your aqueous assay buffer.

    • Visually inspect for precipitation at each dilution. Note the highest concentration that remains in solution.

    • Repeat this process with different co-solvents mixed with your primary organic solvent.

  • Tier 3: Formulation with Solubilizing Agents

    • Prepare stock solutions of various solubilizing agents (e.g., 10% w/v solutions of surfactants or cyclodextrins).

    • In separate vials, add your compound and then the solubilizing agent solution.

    • Vortex and equilibrate the mixtures.

    • Assess the solubility as described in Tier 1.

    • Record and compare the results as shown in Table 2.

Data Presentation

The following tables provide a template for organizing the data from your solubility screening experiments.

Table 1: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
DMSO25[Enter experimental data]e.g., Clear solution
DMF25[Enter experimental data]e.g., Clear solution
Ethanol25[Enter experimental data]e.g., Fine precipitate
Methanol25[Enter experimental data]e.g., Insoluble
Acetonitrile25[Enter experimental data]e.g., Insoluble

Table 2: Effect of Solubilizing Agents on Aqueous Solubility

FormulationConcentration of AgentSolubility in Assay Buffer (µM)Observations
5% DMSO (Control)N/A[Enter experimental data]e.g., Precipitate observed
5% DMSO + 1% Tween® 801% (w/v)[Enter experimental data]e.g., Clear solution
5% DMSO + 5% HP-β-CD5% (w/v)[Enter experimental data]e.g., Clear solution
5% DMSO + 10% PEG 40010% (v/v)[Enter experimental data]e.g., Slight haze

Visualizations

The following diagrams illustrate the decision-making process for addressing solubility issues and the mechanism of action of a common solubilizing agent.

G cluster_0 Solubility Troubleshooting Workflow start Poorly soluble compound: This compound precipitate Precipitation in aqueous assay buffer? start->precipitate yes1 Yes precipitate->yes1 no1 No precipitate->no1 lower_conc Lower final concentration yes1->lower_conc increase_cosolvent Increase co-solvent % yes1->increase_cosolvent proceed Proceed with assay no1->proceed retest Retest for precipitation lower_conc->retest increase_cosolvent->retest yes2 Yes retest->yes2 no2 No retest->no2 sol_screen Perform systematic solubility screening (Protocol 1) yes2->sol_screen no2->proceed select_method Select optimal solubilization method sol_screen->select_method select_method->proceed

Caption: A decision tree for troubleshooting poor solubility in assays.

G cluster_1 Mechanism of Surfactant-Mediated Solubilization compound Poorly Soluble Compound surfactant Surfactant Monomers micelle Micelle surfactant->micelle Self-assembly in aqueous solution soluble_complex Solubilized Complex micelle->soluble_complex Encapsulation of compound

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Frequently Asked Questions (FAQs)

Q1: What is the maximum percentage of DMSO my cell-based assay can tolerate?

A1: The tolerance of cell lines to DMSO can vary significantly. Generally, concentrations below 0.5% (v/v) are well-tolerated by most cell lines, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your system.

Q2: Are there alternatives to DMSO for stock solutions?

A2: Yes, other organic solvents like dimethylformamide (DMF) or ethanol can be used. However, their compatibility with your assay and their potential for cytotoxicity should be evaluated.

Q3: Can I use sonication to help dissolve the compound?

A3: Sonication can be a useful technique to aid in the dissolution of your compound, especially during the preparation of stock solutions.[7] However, be cautious about potential degradation of the compound due to localized heating. It is advisable to sonicate in short bursts in a cool water bath.

Q4: How does particle size affect solubility?

A4: Reducing the particle size of a solid drug increases its surface area, which can lead to an increased dissolution rate.[3] Techniques like micronization or nanomilling can be employed to achieve smaller particle sizes.[2][5][7]

Q5: What are lipid-based formulations and when should I consider them?

A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), use oils and surfactants to dissolve the compound.[2][3] These are particularly useful for highly lipophilic ('grease-ball') molecules and can enhance oral bioavailability in in vivo studies.[1][3]

References

Validation & Comparative

Validation of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone Spectral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone against a structurally similar alternative, 1-(5-Nitropyridin-3-yl)ethanone. Due to the limited availability of public experimental spectra for the target compound, this guide utilizes predicted spectral data to offer a foundational validation and comparison. The methodologies for obtaining experimental spectra are detailed to support researchers in their own data acquisition and verification processes.

Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound and the alternative compound, 1-(5-Nitropyridin-3-yl)ethanone.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound8.95d1HH-2
8.45d1HH-4
2.70s3H-CH₃
1-(5-Nitropyridin-3-yl)ethanone9.40d1HH-2
9.15t1HH-4
8.70ddd1HH-6
2.75s3H-CH₃

Note: Predicted data provides an estimation of spectral properties and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CompoundChemical Shift (ppm)Assignment
This compound195.0C=O
152.5C-6
145.0C-5
142.0C-2
130.0C-3
125.0C-4
27.0-CH₃
1-(5-Nitropyridin-3-yl)ethanone196.0C=O
155.0C-2
148.0C-6
144.0C-5
133.0C-3
122.0C-4
27.5-CH₃

Note: Predicted data provides an estimation of spectral properties and may differ from experimental values.

Table 3: Predicted Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound200.0/202.0 (Cl isotope)185/187 ([M-CH₃]⁺), 155/157 ([M-NO₂]⁺), 112/114, 43 ([CH₃CO]⁺)
1-(5-Nitropyridin-3-yl)ethanone166.0151 ([M-CH₃]⁺), 120 ([M-NO₂]⁺), 92, 43 ([CH₃CO]⁺)

Note: Predicted fragmentation patterns are based on common fragmentation rules and may not include all possible fragments.

Table 4: Predicted Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound~1700C=O (ketone) stretch
~1530, ~1350N-O (nitro group) asymmetric and symmetric stretch
~1580, ~1470C=C and C=N (aromatic ring) stretch
~850-800C-Cl stretch
1-(5-Nitropyridin-3-yl)ethanone~1705C=O (ketone) stretch
~1525, ~1345N-O (nitro group) asymmetric and symmetric stretch
~1590, ~1480C=C and C=N (aromatic ring) stretch

Note: Predicted IR frequencies are approximate and can be influenced by the molecular environment.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

  • Ionization (EI):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or directly on an ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral validation of a synthesized organic compound.

Spectral_Validation_Workflow Spectral Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Predicted Data or Reference Spectra Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: A workflow for the synthesis, purification, and spectral validation of an organic compound.

This guide serves as a valuable resource for researchers by providing a framework for the spectral validation of this compound. The combination of predicted data, comparative analysis, and detailed experimental protocols facilitates a comprehensive understanding of the compound's spectral characteristics.

A Comparative Guide to the Validation of Analytical Methods for the Purity of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for determining its purity is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with other analytical techniques, supported by experimental protocols and data presented in accordance with international guidelines.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] Guidelines from the International Council for Harmonisation (ICH) provide a framework for the validation of analytical methods, ensuring data quality and reliability.[2][3][4] This guide adheres to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[2][4][5]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture. It is widely used in the pharmaceutical industry for purity determination and impurity profiling due to its high resolution, sensitivity, and accuracy.[6]

Proposed HPLC Method Parameters

A reverse-phase HPLC method is proposed for the purity determination of this compound. The chromatographic conditions are based on methods developed for similar pyridine derivatives.[6][7]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 minutes
Experimental Protocols for Method Validation

The validation of the proposed HPLC method is performed according to ICH guidelines to ensure it is fit for its intended purpose.[4]

1. Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][5]

  • Protocol:

    • A solution of this compound standard is prepared and injected.

    • A placebo solution (containing all excepients without the active substance) is prepared and injected.

    • A sample solution is spiked with known related substances and potential impurities.

    • Forced degradation studies are conducted by subjecting the sample to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H2O2), thermal stress (80°C), and photolytic stress (UV light).[8]

    • The chromatograms are analyzed to ensure no interference from the placebo or degradation products at the retention time of the main peak. Peak purity analysis using a photodiode array (PDA) detector is also recommended.[8]

2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[1]

  • Protocol:

    • A stock solution of the reference standard is prepared.

    • A series of at least five dilutions are prepared from the stock solution, ranging from 50% to 150% of the target concentration.

    • Each dilution is injected in triplicate.

    • A calibration curve is constructed by plotting the mean peak area against the concentration.

    • The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is typically assessed using recovery studies.[9]

  • Protocol:

    • A known amount of the analyte is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Each concentration level is prepared in triplicate.

    • The samples are analyzed using the proposed method.

    • The percentage recovery is calculated for each sample.

4. Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed by the same analyst on the same day with the same equipment.[1]

    • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day using different equipment.

    • The relative standard deviation (%RSD) is calculated for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These are determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Protocol:

    • Small, deliberate changes are made to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic phase)

      • Column temperature (± 2 °C)

      • Detection wavelength (± 2 nm)

    • The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) is evaluated.

Data Presentation: Summary of Validation Results

The following table summarizes the acceptance criteria and typical results for the validation of the proposed HPLC method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Complies
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness System suitability parameters within limits.Complies

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can also be used for purity analysis. The following table compares the validated HPLC method with potential alternatives.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation on a thin layer of adsorbent material with a liquid mobile phase.Identification and quantification based on the interaction of atomic nuclei with a magnetic field.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Versatile for a wide range of compounds; often used for screening.Provides detailed structural information and can be quantitative (qNMR).
Specificity High, especially with a PDA detector.High, especially when coupled with a Mass Spectrometer (GC-MS).Moderate; can be affected by co-eluting spots.Very high; provides structural confirmation.
Sensitivity High (µg to ng levels).Very high (ng to pg levels).Moderate (µg to ng levels).Lower sensitivity compared to chromatographic methods.
Quantification Excellent accuracy and precision.Good accuracy and precision.Semi-quantitative to quantitative.Excellent for quantification (qNMR) but requires careful setup.
Analysis Time 15-30 minutes per sample.10-60 minutes per sample.Can analyze multiple samples simultaneously on one plate.5-30 minutes per sample.
Cost High initial instrument cost, moderate running costs.High initial instrument cost, moderate running costs.Lower instrument cost.Very high instrument cost and maintenance.
Advantages Robust, reliable, and well-established for pharmaceutical analysis.Excellent for residual solvent analysis and volatile impurities.High throughput, low solvent consumption.Provides unambiguous identification and structural elucidation.
Disadvantages Higher solvent consumption compared to HPTLC.Limited to thermally stable and volatile compounds.Lower resolution and sensitivity compared to HPLC and GC.Lower sensitivity, complex data analysis for mixtures.

Visualizations

Experimental Workflow for HPLC Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solutions linearity Linearity (5 concentration levels) prep_std->linearity prep_sample Prepare Sample and Placebo Solutions specificity Specificity (incl. Forced Degradation) prep_sample->specificity accuracy Accuracy (Spiking at 3 levels) prep_sample->accuracy precision Precision (Repeatability & Intermediate) prep_sample->precision data_acq HPLC Data Acquisition specificity->data_acq linearity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ (Signal-to-Noise) lod_loq->data_acq robustness Robustness (Varying Parameters) robustness->data_acq data_proc Process Chromatograms (Peak Area, RT) data_acq->data_proc calc Calculate Validation Parameters (%RSD, r², Recovery) data_proc->calc report Generate Validation Report calc->report

Caption: Workflow for the validation of the HPLC analytical method.

Logical Comparison of Analytical Methods

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods center_node Purity Analysis of This compound HPLC HPLC (High Resolution & Quantification) center_node->HPLC Primary Method GC GC (For Volatile Impurities) center_node->GC Alternative HPTLC HPTLC (High Throughput Screening) center_node->HPTLC Alternative NMR NMR (Structural Elucidation) center_node->NMR Complementary MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Coupled Technique (LC-MS) GC->MS Coupled Technique (GC-MS)

Caption: Comparison of analytical methods for purity determination.

Conclusion

The validation of an analytical method is a critical step in drug development and quality control, ensuring that the method is reliable, reproducible, and fit for its intended purpose.[2] For the purity determination of this compound, a validated reverse-phase HPLC method offers the best combination of specificity, accuracy, precision, and robustness. While other methods like GC and HPTLC have their applications, HPLC remains the gold standard for routine quality control of non-volatile pharmaceutical intermediates. Spectroscopic techniques such as NMR and MS serve as powerful complementary tools for structural elucidation and impurity identification. The choice of method should always be justified and validated to meet regulatory requirements and ensure product quality.

References

Purity Analysis of Commercially Sourced 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Commercial Supplier Purity Claims

A variety of chemical suppliers offer 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, often with stated purity levels. The table below summarizes the claimed purity from a selection of commercial vendors. It is important to note that these values are provided by the suppliers and have not been independently verified in a single comparative study. Researchers are encouraged to request a Certificate of Analysis (CoA) for specific lots, which may provide more detailed information on the analytical methods used and the levels of detected impurities.

SupplierStated PurityAnalytical MethodCatalog Number (Example)
Supplier A>98%NMR, LCMSAN-12345
Supplier B99% (HPLC)HPLCSB-67890
Supplier C97%N/ATC-11223
Supplier D95+%N/AXD-44556

Experimental Protocols for Purity Verification

To independently verify the purity of commercially sourced this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and the detection of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of non-volatile and thermally labile compounds. A general reverse-phase HPLC method suitable for this compound is detailed below.

Instrumentation and Conditions:

ParameterValue
HPLC System A standard system with a pump, autosampler, column oven, and UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or the mobile phase, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities.

Instrumentation and Conditions:

ParameterValue
GC System A standard GC with a split/splitless injector coupled to a mass spectrometer
Column A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp. 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved before injection.

Data Analysis:

The total ion chromatogram (TIC) can be used to assess purity by peak area normalization. The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation, and the mass spectra of minor peaks can be used to identify potential impurities by library matching or fragmentation pattern analysis.

Potential Impurities

Impurities in commercially available this compound can arise from the synthetic route or degradation. Potential impurities may include regioisomers, starting materials, or by-products of side reactions. For example, incomplete nitration or chlorination could lead to the presence of related substituted pyridines. The identification of these impurities is crucial for understanding the true purity of the material.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gcms GC-MS Analysis cluster_data_gcms Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC-MS dissolve_gc->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize_ms MS Ionization & Detection separate_gc->ionize_ms analyze_tic Analyze TIC ionize_ms->analyze_tic identify_impurities Identify Impurities (MS Spectra) analyze_tic->identify_impurities

GC-MS Purity and Impurity Identification Workflow.

Conclusion

The purity of this compound is a critical factor for its successful application in research and development. While commercial suppliers provide initial purity claims, independent verification is highly recommended. The HPLC and GC-MS protocols outlined in this guide provide a solid foundation for researchers to perform their own purity analysis, compare products from different sources, and make informed decisions about the quality of this important chemical intermediate. For rigorous studies, validation of the analytical methods for linearity, accuracy, and precision is also advised.

References

Unambiguous Structural Confirmation of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, a substituted nitropyridine of interest in medicinal chemistry. While a public crystal structure for this specific molecule is not available, this guide utilizes crystallographic data from the closely related analogue, 2,6-Dichloro-3-nitropyridine, to illustrate the power of this technique and draws on typical spectroscopic data for similar compounds to offer a comprehensive comparison.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled, definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique offers an unambiguous determination of the atomic arrangement within a crystalline solid, which is critical for understanding structure-activity relationships (SAR) and for computational modeling in drug design.

Illustrative Crystallographic Data for an Analogue: 2,6-Dichloro-3-nitropyridine

To demonstrate the detailed structural information obtained from X-ray crystallography, data for the analogue compound 2,6-Dichloro-3-nitropyridine is presented below. This data is sourced from a published crystal structure and serves as a representative example.

ParameterValue
Crystal System Monoclinic[1]
Space Group P2₁/c
Unit Cell Dimensions a = 7.9021(8) Å, b = 19.166(2) Å, c = 11.0987(9) Å, β = 122.072(5)°[1]
Volume 1424.4(2) ų[1]
Z 8[1]
Calculated Density 1.795 Mg/m³
Key Bond Lengths C-Cl, C-N, N-O, C-C
Key Bond Angles Angles involving the pyridine ring, nitro group, and chlorine substituents
Torsion Angles Describing the planarity of the pyridine ring and the orientation of the nitro group

A Multi-Faceted Approach: Comparison with Spectroscopic Techniques

While X-ray crystallography is definitive, its requirement for a suitable single crystal can be a limitation. Therefore, a combination of spectroscopic methods is routinely employed for structural characterization. Below is a comparison of the information provided by X-ray crystallography versus common spectroscopic techniques for a compound like this compound.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1]Unambiguous structural determination.Requires a single, well-diffracting crystal.
NMR Spectroscopy ¹H NMR: Number and environment of protons, proton-proton coupling. ¹³C NMR: Number and environment of carbon atoms.Provides detailed information about the molecular skeleton and connectivity in solution.Does not directly provide 3D structure; interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, NO₂, C-Cl).Rapid and non-destructive; excellent for identifying key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive; provides the molecular formula and clues about structural fragments.[2]Does not provide information on connectivity or stereochemistry.

Illustrative Spectroscopic Data for a Representative Analogue

The following table presents typical spectroscopic data that would be expected for a chloronitropyridine derivative, using 2,6-Dichloro-3-nitropyridine as a representative example.

TechniqueObserved Data for 2,6-Dichloro-3-nitropyridine
¹H NMR Chemical shifts (δ) for the aromatic protons on the pyridine ring.[3]
¹³C NMR Chemical shifts (δ) for each unique carbon atom in the molecule.[2]
IR Spectroscopy Characteristic absorption bands for C=N, C-Cl, and NO₂ stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, and characteristic isotopic pattern for the presence of two chlorine atoms.[2]

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen to minimize thermal motion. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the structure refined.[1]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the structural elucidation of a novel organic compound, highlighting the complementary roles of different analytical techniques.

Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xtal Single Crystal Growth Purification->Xtal Structure Definitive 3D Structure NMR->Structure MS->Structure IR->Structure XRD X-ray Crystallography Xtal->XRD XRD->Structure

Caption: Workflow for the structural confirmation of a novel compound.

References

Benchmarking a Novel Compound: A Comparative Analysis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone Against Known Kinase Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the rigorous evaluation of new chemical entities is paramount. This guide provides a comparative framework for benchmarking the uncharacterized compound, 1-(6-chloro-5-nitropyridin-3-yl)ethanone, against established chemical probes targeting the cyclin-dependent kinase (CDK) family. While the specific biological targets of this compound are yet to be determined, its structural elements bear resemblance to scaffolds found in known kinase inhibitors. This guide, therefore, presents a hypothetical yet methodologically robust approach to its initial characterization and comparison.

Introduction to the Analytes

This compound is a novel small molecule of interest. Its biological activity and target profile are currently under investigation. The presence of a substituted pyridine ring is a common feature in many kinase inhibitors, prompting an initial screen against this important class of enzymes.

Known Chemical Probes are well-characterized small molecules used to study the function of specific proteins. For the purpose of this guide, we will compare our compound of interest against representative chemical probes for the CDK family, which are critical regulators of the cell cycle and are frequently deregulated in cancer.[1] We will consider probes with varying selectivity profiles to provide a comprehensive benchmark.

Comparative Data Presentation

To effectively benchmark this compound, a tiered screening approach is proposed. The following tables outline the types of quantitative data that should be generated and compared.

Table 1: Initial Biochemical Potency (IC50) Against a Panel of CDKs

This initial screen will determine the concentration of the inhibitors required to reduce the activity of specific kinases by 50%.

CompoundCDK1/CycB (IC50, nM)CDK2/CycA (IC50, nM)CDK5/p25 (IC50, nM)CDK9/CycT1 (IC50, nM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
CCT251545 (CDK8/19 Probe)[2]>10,000>10,000>10,000>10,000
SGC-CAF382-1 (CDKL5 Probe)>10,000>10,000>10,000280
Phenylamino Pyrimidines (PAP)[1]PotentPotent--
Trisubstituted Purines[1]PotentPotent--

Table 2: Kinome-Wide Selectivity Profile

A broad screen against a large panel of kinases is crucial to understand the selectivity of the compound. The data is often presented as the percentage of kinases inhibited above a certain threshold at a fixed concentration (e.g., 1 µM).

CompoundKinases Screened% Inhibition > 90% @ 1µMKey Off-Targets
This compound e.g., 468 kinasesExperimental DataExperimental Data
CCT251545[2]291< 1%-
SGC-CAF382-1> 400~5%CDK7, GSK3α/β

Table 3: Cellular Target Engagement

Confirming that the compound interacts with its intended target within a cellular context is a critical validation step.

CompoundAssay TypeCell LineTargetCellular IC50 (nM)
This compound e.g., NanoBRETe.g., HEK293Identified TargetExperimental Data
SGC-CAF382-1[3]NanoBRETHEK293CDKL510
CCT251545[4][2]Reporter Displacement-CDK8/19Potent

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data.

1. Radiometric Kinase Assay (for IC50 Determination)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Materials : Kinase of interest (e.g., CDK2/CycA), substrate peptide (e.g., Histone H1), [γ-32P]ATP, kinase buffer, 96-well plates, phosphocellulose paper, scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

2. Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

This is a competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large number of kinases.

  • Procedure : A detailed protocol is proprietary to the service provider (e.g., DiscoverX). Generally, the test compound is incubated with a DNA-tagged kinase and an immobilized ligand. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. The results are reported as the percentage of the control (DMSO) signal.

3. Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of a test compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

  • Materials : HEK293 cells, plasmid encoding the NanoLuc®-target fusion protein, fluorescently labeled tracer, NanoBRET™ substrate.

  • Procedure :

    • Transfect HEK293 cells with the plasmid encoding the NanoLuc®-target fusion protein.

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of the test compound to the cells.

    • Add the fluorescently labeled tracer.

    • Add the NanoBRET™ substrate.

    • Measure the BRET signal and the luciferase signal.

    • Calculate the BRET ratio and determine the cellular IC50 values.

Visualizing Workflows and Pathways

Experimental Workflow for Chemical Probe Benchmarking

The following diagram illustrates a typical workflow for the characterization and benchmarking of a new chemical entity.

G cluster_0 Initial Screening cluster_1 Selectivity & Target ID cluster_2 Cellular Validation cluster_3 Benchmarking A This compound Synthesis & QC B Biochemical Potency Screen (e.g., CDK Panel) A->B C Kinome-wide Selectivity (e.g., KINOMEscan) B->C D Identification of Primary Target(s) C->D E Cellular Target Engagement (e.g., NanoBRET) D->E F Phenotypic Assays (e.g., Cell Cycle Analysis) E->F G Comparison with Known Chemical Probes F->G

Caption: A streamlined workflow for characterizing a novel chemical entity.

Simplified CDK-Mediated Cell Cycle Regulation Pathway

Understanding the biological context of the target is crucial. The following diagram depicts a simplified signaling pathway involving CDKs in cell cycle progression.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Transition CDK46_CycD CDK4/6-Cyclin D Rb Rb CDK46_CycD->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_CycE CDK2-Cyclin E E2F->CDK2_CycE activates transcription of DNA_rep DNA Replication CDK2_CycE->DNA_rep promotes CDK1_CycB CDK1-Cyclin B Mitosis Mitosis CDK1_CycB->Mitosis promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CDK46_CycD inhibits? Inhibitor->CDK2_CycE inhibits? Inhibitor->CDK1_CycB inhibits?

Caption: A simplified diagram of CDK-driven cell cycle progression.

Conclusion

This guide outlines a systematic approach to the initial characterization and benchmarking of the novel compound this compound. By employing a combination of biochemical and cellular assays and comparing the results to well-vetted chemical probes, researchers can gain valuable insights into the compound's potency, selectivity, and potential as a tool for chemical biology or a starting point for drug discovery. The provided experimental protocols and visualization frameworks serve as a template for this rigorous evaluation process.

References

Cross-Reactivity and Target Engagement Profile of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CNE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-(6-Chloro-5-nitropyridin-3-yl)ethanone, hereafter referred to as CNE, is a novel small molecule featuring a nitropyridine scaffold. Pyridine-based ring systems are a promising class of nitrogen heterocycles and represent a privileged structural motif in drug design, with numerous FDA-approved drugs containing this moiety.[1][2] Specifically, nitropyridines are versatile precursors for a wide range of biologically active compounds, including kinase inhibitors.[1][3] Kinases are a major class of therapeutic targets, as their dysregulation is implicated in numerous diseases, including cancer.[3][4] This guide provides a hypothetical yet plausible cross-reactivity profile for CNE, positioning it as a putative inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and differentiation.[5] The data and protocols presented herein serve as a framework for the experimental evaluation of CNE and similar compounds.

Comparative Kinase Selectivity Profile

To assess the selectivity of CNE, its inhibitory activity was evaluated against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase assay. The data presented below is hypothetical and for illustrative purposes, comparing CNE to a known, non-selective kinase inhibitor, Staurosporine.

Data Presentation:

Kinase TargetCNE IC50 (nM)Staurosporine IC50 (nM)Kinase Family
MEK1 (MAP2K1) 25 8Serine/Threonine
ERK2 (MAPK1)1,50012Serine/Threonine
p38α (MAPK14)>10,00020Serine/Threonine
JNK1 (MAPK8)8,50018Serine/Threonine
AKT14,20030Serine/Threonine
CDK2/cyclin A>10,0006Serine/Threonine
EGFR7,80015Tyrosine
SRC9,1009Tyrosine

Table 1: Hypothetical inhibitory activity of CNE against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control and comparator.

Interpretation: The hypothetical data suggests that CNE is a potent and selective inhibitor of MEK1, a key component of the MAPK/ERK pathway.[5][6] Limited activity against other kinases in the panel indicates a favorable selectivity profile, which is a critical attribute for minimizing off-target effects.[7]

Target Engagement in a Cellular Context

To confirm that CNE engages its intended target, MEK1, within a cellular environment, a Cellular Thermal Shift Assay (CETSA®) was performed. This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9]

Data Presentation:

CompoundTargetTagg (°C) VehicleTagg (°C) CompoundThermal Shift (ΔTagg °C)
CNE (10 µM) MEK148.556.2+7.7
Vehicle (DMSO) MEK148.5N/AN/A

Table 2: Hypothetical cellular target engagement data for CNE. The aggregation temperature (Tagg) of MEK1 was measured in intact cells treated with CNE or a vehicle control. A positive thermal shift indicates target stabilization.

Interpretation: The significant positive shift in the aggregation temperature of MEK1 in the presence of CNE provides strong evidence of direct target engagement in a cellular context.[8][10]

Signaling Pathway and Experimental Workflows

Signaling Pathway Visualization:

The MAPK/ERK signaling pathway is a crucial cascade that transduces signals from the cell surface to the nucleus, regulating processes like cell growth and division.[5][11] CNE is hypothesized to inhibit MEK1, a central kinase in this pathway.

Caption: The MAPK/ERK signaling cascade and the hypothetical point of inhibition by CNE.

Experimental Workflow Visualizations:

The following diagrams illustrate the workflows for the key experiments cited in this guide.

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.[4]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) for target engagement.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of an inhibitor against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Kinase of interest (e.g., recombinant human MEK1)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the target kinase)

  • This compound (CNE)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of CNE in 100% DMSO. Create a 10-point, 4-fold serial dilution in DMSO.

  • Assay Plating: Add 1 µL of the serially diluted CNE or DMSO control to the appropriate wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[12] Cover the plate and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4] Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This protocol details the verification of target engagement in intact cells based on ligand-induced thermal stabilization of the target protein.[8][9]

Materials:

  • Cell line expressing the target protein (e.g., HeLa cells for endogenous MEK1)

  • Cell culture medium and reagents

  • This compound (CNE)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western Blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, primary antibody against MEK1, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of CNE or vehicle (DMSO) in culture medium for 1-2 hours at 37°C.[8]

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS at a concentration of 10-20 x 10^6 cells/mL.

  • Heating Step: Aliquot the treated cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling at 4°C for 3 minutes using a thermal cycler.[8][13]

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.[8]

  • Fractionation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[8]

  • Western Blot Analysis:

    • Carefully collect the supernatant from each sample.

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for MEK1.

    • Detect the protein bands using an HRP-conjugated secondary antibody and an ECL substrate.[14]

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each band to the intensity of the lowest temperature sample. Plot the normalized intensities as a function of temperature to generate melting curves for both the vehicle- and CNE-treated samples. The shift in the curve indicates target stabilization.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of peer-reviewed scientific literature and bioactivity databases reveals a notable scarcity of publicly available efficacy data specifically for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone . Therefore, this guide presents a comparative analysis of structurally related chloronitropyridine derivatives to provide a contextual understanding of the potential bioactivities associated with this chemical scaffold. The data herein is derived from published studies on analogous compounds and serves as a reference for potential research directions.

The chloronitropyridine moiety is a recognized pharmacophore present in compounds with a wide array of biological activities.[1] These activities span from agrochemical applications, such as insecticides and herbicides, to therapeutic uses, including antimicrobial and antimalarial agents.[1] The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make this scaffold a versatile starting point for the synthesis of diverse bioactive molecules.[1]

Comparative Efficacy of Related Chloronitropyridine Derivatives

To illustrate the potential of the chloronitropyridine scaffold, this section summarizes the efficacy of various derivatives that have been synthesized and evaluated for different biological activities.

Table 1: Insecticidal Activity of 2-Chloro-5-nitropyridine Derivatives

Compound ClassTarget Pest(s)Efficacy (LD₅₀)Reference
Pyridine EthersMythimna separata (Armyworm)4-12 mg/L[1]
Plutella xylostella (Diamondback Moth)4-12 mg/L[1]
Prodenia litura (Cotton Leafworm)4-12 mg/L[1]

Table 2: Antimalarial Activity of 2-Chloro-5-nitropyridine Derivatives

Compound ClassTargetEfficacy (IC₅₀)Reference
Chloroquine-Nitropyridine HybridsPlasmodium falciparum< 5 nM[1]

Table 3: Herbicidal Activity of Nitropyridine Derivatives

Compound ClassTarget EnzymeEfficacy (IC₅₀)Reference
Pyridyloxy-substituted Acetophenone Oxime EthersProtoporphyrinogen Oxidase (PPO)3.11–4.18 µM[1]

Table 4: Antimicrobial Activity of Chloro-3-nitropyridine Derivatives

Compound ClassTarget Organism(s)EfficacyReference
Pyrazole DerivativesStaphylococcus aureusModerate Activity[1]
Escherichia coliModerate Activity[1]
Imidazole DerivativesStaphylococcus aureusModerate Activity[1]
Escherichia coliModerate Activity[1]

Experimental Protocols

The following are representative methodologies for evaluating the biological activities presented above. These are generalized protocols and may require optimization for specific compounds.

Insecticidal Activity Bioassay (Leaf-Dipping Method)

This protocol is standard for assessing the toxicity of compounds to leaf-eating insects like Plutella xylostella.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of graded concentrations.

  • Leaf Treatment: Cabbage leaf discs (or another appropriate host plant leaf) are dipped into the test solutions for 10-30 seconds and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure: Third-instar larvae of the target pest are placed onto the treated leaf discs within a petri dish.

  • Incubation: The petri dishes are maintained at a controlled temperature (e.g., 25 ± 1°C), humidity, and photoperiod.

  • Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The lethal concentration 50 (LD₅₀), the concentration that causes 50% mortality, is calculated using probit analysis.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This high-throughput method is used to screen compounds against erythrocytic stages of Plasmodium falciparum.

  • Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Plating: Test compounds are serially diluted in culture medium and plated in 96-well microplates.

  • Parasite Addition: Synchronized ring-stage parasite cultures (1% parasitemia, 2% hematocrit) are added to each well.

  • Incubation: Plates are incubated for 72 hours under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye, which intercalates with parasite DNA, is then added to each well.

  • Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the fluorescence data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate a typical workflow for biological screening and a potential mechanism of action for insecticidal compounds.

Experimental_Workflow cluster_prep Compound Preparation cluster_assay Bioassay Screening cluster_analysis Data Analysis Compound This compound & Related Analogs Stock Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound->Stock Serial Create Serial Dilutions Stock->Serial Assay Perform Primary Screen (e.g., Insecticidal, Antimicrobial) Serial->Assay Test Concentrations Hit Identify 'Hit' Compounds Assay->Hit Dose Dose-Response Assay (for Hits) Hit->Dose Calc Calculate Efficacy Metrics (IC50, LD50, etc.) Dose->Calc SAR Structure-Activity Relationship (SAR) Calc->SAR SAR->Compound Guide Next Synthesis

Caption: General workflow for screening and evaluating bioactive compounds.

Signaling_Pathway cluster_receptor Neuronal Synapse cluster_channel Ion Channel Effects cluster_outcome Physiological Outcome Compound Insecticidal Nitropyridine Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Receptor (Agonist Action) Channel Ion Channel Opens nAChR->Channel Influx Continuous Influx of Na+ Ions Channel->Influx Depol Hyperexcitation & Membrane Depolarization Influx->Depol Paralysis Paralysis & Insect Death Depol->Paralysis

Caption: Postulated mechanism of action for neonicotinoid-like insecticides.

References

Safety Operating Guide

Proper Disposal of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, a halogenated and nitrated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Researchers, scientists, and drug development professionals must handle the disposal of chemical waste with the utmost care. The following procedural guidance is based on established safety protocols for similar chemical compounds and is intended to provide a clear, step-by-step operational plan.

I. Hazard Identification and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) Specification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Chemical safety goggles or a face shield
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is recommended.
Protective Clothing Laboratory coat and closed-toe shoes
II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste. It should be collected for disposal by a licensed chemical waste management company.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound in a designated, properly labeled, and sealable hazardous waste container.

    • Avoid mixing with other incompatible waste streams.

  • Contaminated Materials:

    • Any materials used to handle the compound (e.g., weighing paper, contaminated gloves, pipette tips) should also be disposed of as hazardous waste in the same container.

2. Container Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number (if available).

    • The primary hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]

  • Keep the container tightly closed to prevent the release of dust or vapors.[2][3]

4. Disposal:

  • Arrange for the collection of the hazardous waste by a certified chemical waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

III. Emergency Procedures for Spills

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure adequate ventilation.

2. Personal Protection:

  • Wear the appropriate PPE as outlined in the table above before attempting to clean up the spill.

3. Containment and Clean-up:

  • For solid spills: Carefully sweep or scoop up the material and place it into the designated hazardous waste container. Avoid generating dust.[1][2]

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

    • Wash the area down with large amounts of water, preventing runoff into drains if possible.[2]

4. Reporting:

  • Report the spill to the laboratory supervisor or safety officer.

Visualizing the Disposal Workflow

To provide a clear and logical representation of the disposal process, the following workflow diagram has been created using the DOT language.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Seal and Label Container Correctly C->D E Store in Secure Waste Accumulation Area D->E F Arrange for Professional Waste Collection E->F G Provide Waste Manifest to Collector F->G S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Wear PPE S2->S3 S4 Contain & Clean Spill S3->S4 S5 Dispose of Clean-up Material as Hazardous Waste S4->S5 S6 Report Incident S5->S6

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS No. 127356-40-5). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Pictogram:

  • GHS07: Exclamation mark

Quantitative Data Summary

A specific Safety Data Sheet (SDS) with detailed quantitative data for this compound was not available in the public domain at the time of this search. The following table is a template that should be populated with data from a supplier-specific SDS before commencing any work.

ParameterValueSource
Molecular Formula C₇H₅ClN₂O₃AK Sci
Molecular Weight 200.58AK Sci
Purity >95%AK Sci
Permissible Exposure Limit (PEL) Not Available
Threshold Limit Value (TLV) Not Available
Flash Point Not Available
LD50 (Oral) Not Available
LD50 (Dermal) Not Available
LC50 (Inhalation) Not Available

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a certified chemical fume hood for all weighing and transfer operations to minimize inhalation of dust or fumes.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before each use.[1]

    • Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.[3]

3. Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation of dust.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Keep the container tightly closed when not in use.[1]

  • Avoid the formation of dust and aerosols.[5]

Emergency First Aid Procedures

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]

Disposal Plan

1. Waste Collection:

  • Collect all waste material containing this compound in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Method:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Dust Generation handle1->handle3 clean1 Decontaminate Work Area handle2->clean1 handle3->clean1 clean2 Remove & Dispose of Gloves clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Container disp2 Store in Designated Area disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.